Apalcillin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/t15-,17-,19+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVYNAURODYCQ-SLFBBCNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016509 | |
| Record name | Apalcillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63469-19-2 | |
| Record name | Apalcillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63469-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apalcillin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apalcillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APALCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3373RT9U7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Apalcillin's Mechanism of Action: A Technical Guide for Researchers
An In-depth Examination of the Biochemical Interactions, Target Affinity, and Resistance Pathways of the Potent Ureidopenicillin
Abstract
Apalcillin, a broad-spectrum β-lactam antibiotic, exerts its bactericidal effects through the targeted inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). This guide provides a detailed exploration of this compound's mechanism of action, offering researchers and drug development professionals a comprehensive understanding of its molecular interactions, antibacterial efficacy, and the mechanisms by which bacteria develop resistance. Quantitative data on its in vitro activity and detailed experimental protocols for assessing its interaction with PBPs are presented to facilitate further research and development in the field of antimicrobial agents.
Introduction
This compound is a ureidopenicillin, a class of β-lactam antibiotics characterized by a broad spectrum of activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa and various species of the Enterobacteriaceae family. Like all β-lactam antibiotics, the core of this compound's antibacterial activity lies in its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and viability. This guide will delve into the specific molecular mechanisms that underpin this compound's potent bactericidal action.
The Primary Target: Penicillin-Binding Proteins (PBPs)
The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes located in the periplasmic space that are crucial for the final steps of peptidoglycan synthesis. Peptidoglycan, a heteropolymer of sugars and amino acids, forms a mesh-like layer outside the bacterial cytoplasmic membrane, providing structural support and counteracting the high internal osmotic pressure.
The bactericidal action of this compound is a result of its ability to covalently bind to the active site of PBPs, thereby inactivating them. This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.
The Acylation Reaction
The interaction between this compound and PBPs is a chemical reaction wherein the serine residue at the active site of the PBP attacks the carbonyl group of the β-lactam ring of this compound. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively renders the PBP non-functional, halting peptidoglycan synthesis.
The following diagram illustrates the fundamental mechanism of PBP inactivation by this compound.
Figure 1. Mechanism of PBP Inactivation by this compound.
Quantitative Analysis of this compound's In Vitro Activity
The efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Comparative Activity Against Gram-Negative Bacilli
Studies have demonstrated that this compound exhibits potent activity against a wide range of Gram-negative bacteria, including strains resistant to other penicillins like ampicillin and carbenicillin.[1] Notably, this compound has shown superior activity against Pseudomonas aeruginosa compared to other penicillins.[2][3]
| Organism | This compound MIC90 (µg/mL) | Piperacillin MIC90 (µg/mL) | Carbenicillin MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | 2.0 | 64 | >128 | [2] |
| Acinetobacter calcoaceticus | 2.0 | 16 | >128 | [2] |
Table 1. Comparative MIC90 values of this compound, Piperacillin, and Carbenicillin against key Gram-negative pathogens.[2]
Further studies have shown that for carbenicillin-resistant strains of P. aeruginosa (MICs of 400 to 1,600 µg/mL), the MIC of this compound ranged from 3.1 to 25 µg/mL.[1]
Activity Against Anaerobic Bacteria
This compound also demonstrates in vitro activity against anaerobic bacteria, which are common constituents of the human gut flora and can be involved in various infections.
| Organism Group | Number of Isolates Tested | This compound Activity | Reference |
| Anaerobic Bacteria | 166 | Demonstrated in vitro activity | [2] |
Table 2. In vitro activity of this compound against anaerobic bacteria.[2]
Experimental Protocols for Studying this compound-PBP Interactions
Understanding the specific binding affinities of this compound for different PBPs is crucial for elucidating its precise mechanism of action and for the development of new β-lactam antibiotics. The following are detailed methodologies for key experiments used to characterize these interactions.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a known concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activities of this compound and piperacillin against gram-negative bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Apalcillin: A Technical Guide to its Chemical Structure, Properties, and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apalcillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. Structurally, it is a derivative of ampicillin, distinguished by the presence of a 4-hydroxy-1,5-naphthyridine-3-carbonyl group attached to the 6-amino position of the penicillanic acid core. This modification enhances its activity, particularly against problematic Gram-negative pathogens such as Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and in vitro activity of this compound. Detailed experimental protocols for its synthesis, purification, characterization, and antimicrobial susceptibility testing are also presented to support further research and development.
Chemical Structure and Identification
This compound is a semi-synthetic penicillin characterized by a complex side chain that confers its broad-spectrum activity.
Chemical Structure:
(General Penicillin Structure)
The 'R' group for this compound is: (2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl
IUPAC Name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 63469-19-2[1] |
| PubChem CID | 6602341[1] |
| Molecular Formula | C25H23N5O6S[1] |
| Molecular Weight | 521.5 g/mol [1] |
Physicochemical Properties
The physicochemical properties of this compound influence its formulation, stability, and pharmacokinetic profile.
| Property | Value |
| Melting Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Pharmacological Properties
Mechanism of Action
Like other penicillin antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBP-mediated cross-linking of peptidoglycan chains, this compound weakens the cell wall, leading to cell lysis and bacterial death.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of this compound's bactericidal action.
Antibacterial Spectrum
This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly noted for its enhanced activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.
Table of Minimum Inhibitory Concentrations (MICs) for this compound:
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | - | 25[2] |
| Escherichia coli | 1.6[2] | 100[2] |
| Klebsiella spp. | 6.3[2] | - |
| Enterobacter spp. | - | - |
| Proteus mirabilis | - | - |
| Citrobacter freundii | - | - |
| Citrobacter diversus | - | - |
| Serratia spp. | >25 (for 60% of isolates)[2] | - |
| Bacteroides fragilis | - | - |
Note: Data for some species and MIC50/MIC90 values are not available in the provided search results. A study showed that 97% of 107 clinical isolates of Pseudomonas aeruginosa were susceptible to this compound.[1]
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in humans, revealing key parameters related to its absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Value |
| Half-life (t½) | Larger than piperacillin |
| Protein Binding | Almost twice that of piperacillin |
| Renal Clearance | Substantially less than piperacillin |
| Non-renal Clearance | 79% of total clearance |
| Metabolism | Approximately one-fifth of the renally excreted drug is in the form of two microbiologically inactive penicilloic acid derivatives. |
Note: A comparative study with piperacillin showed these general pharmacokinetic characteristics.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound, like other semi-synthetic penicillins, typically starts from the 6-aminopenicillanic acid (6-APA) nucleus. The synthesis involves the acylation of the 6-amino group with a specifically designed side chain.
General Reaction Scheme:
6-Aminopenicillanic Acid + Activated this compound Side Chain → this compound
Detailed Protocol: A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is not available in the public domain literature searched. The general procedure would involve the activation of the carboxylic acid on the this compound side chain (e.g., conversion to an acid chloride or use of a coupling agent) followed by its reaction with 6-APA in a suitable solvent system.
Logical Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for the purification of antibiotics.
Protocol for Preparative HPLC Purification: A specific, detailed protocol for the preparative HPLC purification of this compound is not available in the searched literature. A general approach would involve:
-
Column Selection: A reversed-phase C18 column of appropriate dimensions for the scale of purification.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient would be optimized to achieve separation of this compound from its impurities.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Fraction Collection: Fractions are collected as the this compound peak elutes from the column.
-
Post-Purification Processing: The collected fractions containing pure this compound are pooled, and the solvent is removed (e.g., by lyophilization) to yield the purified solid product.
Characterization of this compound
The identity and purity of the synthesized and purified this compound must be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard and widely used technique for this purpose.
Protocol for Broth Microdilution MIC Assay (General Guidelines based on CLSI):
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile distilled water or DMSO) at a known concentration.
-
Preparation of Microtiter Plates: A series of two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours under aerobic conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound remains a significant member of the penicillin class of antibiotics due to its broad spectrum of activity, particularly against challenging Gram-negative pathogens. This technical guide has summarized the available information on its chemical structure, properties, and in vitro activity. While detailed experimental protocols for its synthesis and characterization are not widely published, the general methodologies provided herein can serve as a foundation for researchers in the field of antibiotic drug discovery and development. Further research to fully elucidate its physicochemical properties and to develop optimized and scalable synthetic and purification processes is warranted.
References
Apalcillin: A Technical Guide to its Discovery, Synthesis, and Core Scientific Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apalcillin is a semisynthetic broad-spectrum penicillin antibiotic that exhibits significant activity against a range of Gram-positive and Gram-negative bacteria, most notably Pseudomonas aeruginosa. This technical guide provides an in-depth overview of the discovery of this compound, its detailed chemical synthesis pathway, and a compilation of its antimicrobial efficacy. The document includes structured data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for its synthesis, purification, and characterization, and visualizations of key chemical and logical pathways to facilitate a comprehensive understanding for research and development professionals.
Discovery and Development
This compound, also known by its developmental code PC-904, is a ureidopenicillin and a derivative of ampicillin. While the historical context of penicillin discovery dates back to Alexander Fleming's observation of Penicillium notatum in 1928, the development of semi-synthetic penicillins like this compound occurred much later as part of efforts to broaden the antimicrobial spectrum and overcome resistance.[1][2][3] Ampicillin itself was discovered in 1958 and commercially introduced in 1961, marking a significant advancement in treating bacterial infections.[4][5][6]
This compound was developed as a new semi-synthetic penicillin to provide enhanced activity, particularly against challenging Gram-negative pathogens.[7] It is chemically defined as (2S,5R,6R)-6-[(R)-2-(4-Hydroxy-1,5-naphthyridine-3-carboxamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[7]
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, this compound blocks the final transpeptidation step in peptidoglycan synthesis, leading to a weakening of the cell wall and subsequent cell lysis. Its efficacy against ampicillin-resistant strains is attributed to its ability to effectively penetrate the outer membrane of Gram-negative bacteria and its high affinity for target proteins.[8]
Chemical Synthesis Pathway
The synthesis of this compound is a multi-step process that typically starts from the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which can be obtained from the fermentation of Penicillin G.[9][10][11][12] The synthesis involves the acylation of 6-APA with a side chain that incorporates the characteristic 4-hydroxy-1,5-naphthyridine-3-carbonyl moiety.
A plausible synthetic route involves the following key transformations:
-
Synthesis of the Side Chain : The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid moiety is first synthesized.
-
Activation of the Side Chain : The carboxylic acid of the side chain is activated to facilitate amide bond formation.
-
Coupling with Ampicillin or a Precursor : The activated side chain is then coupled with the amino group of ampicillin or a suitable precursor derived from 6-APA.
Below is a generalized representation of the synthesis pathway.
Caption: Generalized synthesis pathway of this compound.
Quantitative Data: Antimicrobial Activity
The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various Gram-negative and Gram-positive organisms. MIC values are crucial for understanding the potency of an antibiotic and for guiding clinical use.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | - | - | - | 3.1 - 25 |
| Escherichia coli | 350 | - | - | - |
| Klebsiella pneumoniae | - | - | - | - |
| Enterobacter spp. | 350 | - | - | - |
| Proteus mirabilis | - | - | - | - |
| Proteus vulgaris | - | - | - | - |
| Morganella morganii | - | - | - | - |
| Streptococcus faecalis | 350 | - | - | - |
Note: Data compiled from multiple sources. A breakpoint of 16 mg/L has been used to define resistance in some studies.[8] this compound has shown activity against carbenicillin- and ampicillin-resistant strains of Gram-negative bacilli.[13][14]
Experimental Protocols
General Protocol for the Synthesis of Acylureidopenicillins (this compound as an example)
This protocol outlines a general procedure for the synthesis of acylureidopenicillins, which can be adapted for this compound.
Materials:
-
6-Aminopenicillanic acid (6-APA) or Ampicillin
-
4-Hydroxy-1,5-naphthyridine-3-carbonyl chloride (activated side chain)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Reagents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Dissolution: Suspend 6-APA or ampicillin in the anhydrous solvent and cool the mixture in an ice bath.
-
Addition of Base: Add the tertiary amine base dropwise to the suspension with stirring.
-
Acylation: Slowly add a solution of the activated side chain (4-hydroxy-1,5-naphthyridine-3-carbonyl chloride) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final this compound product.
References
- 1. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]
- 2. The real story behind penicillin | PBS News [pbs.org]
- 3. Discovery of penicillin - Wikipedia [en.wikipedia.org]
- 4. pharmstore.su [pharmstore.su]
- 5. Dailymotion [dailymotion.com]
- 6. m.youtube.com [m.youtube.com]
- 7. [Investigations on antibacterial activity of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A microbiological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Penicillin: 6-Aminopenicillanic Acid in Penicillin Fermentations | Semantic Scholar [semanticscholar.org]
- 13. Antibacterial Activity of this compound (PC-904) Against Gram-Negative Bacilli, Especially Ampicillin-, Carbenicillin-, and Gentamicin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial activity of this compound (PC-904) against gram-negative bacilli, especially ampicillin-, carbenicillin-, and gentamicin-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Apalcillin: An In-Depth Technical Guide to its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro spectrum of activity of Apalcillin, a broad-spectrum penicillin antibiotic. The document summarizes available quantitative data on its efficacy against various clinical isolates, details the experimental protocols for susceptibility testing, and provides visual representations of key workflows and concepts.
Introduction
This compound is a semisynthetic penicillin characterized by its broad spectrum of activity, which includes many Gram-negative and Gram-positive bacteria. It has demonstrated notable efficacy against challenging pathogens such as Pseudomonas aeruginosa and various members of the Enterobacteriaceae family. This guide synthesizes data from multiple studies to provide a detailed understanding of this compound's antimicrobial profile.
Spectrum of Activity: Quantitative Data
The in vitro activity of this compound against a range of clinical isolates is summarized in the tables below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates, as well as the overall MIC range.
Table 1: In Vitro Activity of this compound Against Gram-Negative Clinical Isolates
| Organism (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | - | 2.0[1] | - |
| Acinetobacter calcoaceticus subsp. anitratus | - | 2.0[1] | - |
| Enterobacteriaceae | - | - | - |
Note: Comprehensive MIC50 and MIC range data for a wide variety of isolates are limited in recent literature. The provided data is based on available comparative studies.
A study comparing this compound to piperacillin and carbenicillin found that this compound was significantly more active against Pseudomonas aeruginosa and Acinetobacter calcoaceticus subsp. anitratus, with an MIC90 of 2.0 µg/mL for both.[1] Another study reported that 97% of 107 clinical isolates of Pseudomonas aeruginosa were susceptible to this compound.[2] For Enterobacteriaceae, 90% of strains were found to be susceptible to ≤64 µg/mL of this compound.
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity is primarily achieved through standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
a) Media Preparation:
-
Mueller-Hinton Broth (MHB) is the recommended medium for testing most aerobic bacteria.
-
The broth is prepared according to the manufacturer's instructions and sterilized.
-
For fastidious organisms, appropriate supplements such as lysed horse blood may be added.
b) Inoculum Preparation:
-
A standardized inoculum is prepared by suspending colonies from a fresh (18-24 hour) agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
c) Plate Preparation and Inoculation:
-
This compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Each well is then inoculated with the standardized bacterial suspension.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
d) Incubation:
-
The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
e) Interpretation of Results:
-
The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
a) Media Preparation:
-
Mueller-Hinton Agar (MHA) is prepared and sterilized.
-
The molten agar is cooled to 45-50°C.
b) Plate Preparation:
-
This compound is added to the molten MHA at various concentrations to create a series of plates with doubling dilutions of the antibiotic.
-
The agar is allowed to solidify.
c) Inoculum Preparation:
-
The bacterial inoculum is prepared as described for the broth microdilution method.
d) Inoculation:
-
A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
e) Incubation:
-
Plates are incubated at 35°C ± 2°C for 16-20 hours.
f) Interpretation of Results:
-
The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.
Visualizations
The following diagrams illustrate key processes and concepts related to the antimicrobial susceptibility testing of this compound.
Caption: Workflow for MIC Determination.
Caption: Classification of Susceptibility.
Conclusion
This compound demonstrates a broad spectrum of in vitro activity against clinically relevant Gram-negative pathogens, including multi-drug resistant strains of Pseudomonas aeruginosa. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. Further surveillance studies are warranted to generate more comprehensive and contemporary quantitative data on the activity of this compound against a wider range of clinical isolates.
References
In Vitro Activity of Apalcillin Against Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Apalcillin against the opportunistic pathogen Pseudomonas aeruginosa. The document synthesizes available data on its efficacy, details the experimental methodologies used for its assessment, and illustrates the key molecular interactions and resistance pathways.
Quantitative In Vitro Efficacy of this compound
This compound, a broad-spectrum acylaminopenicillin, has historically demonstrated notable activity against Pseudomonas aeruginosa. While recent and specific Minimum Inhibitory Concentration (MIC) data, such as MIC50 and MIC90 values, are not widely available in contemporary literature, earlier studies provide valuable insights into its efficacy.
One study assessing the in vitro activity of various antimicrobial agents against clinical isolates of P. aeruginosa reported that 97% of 107 isolates were susceptible to this compound[1]. This high rate of susceptibility underscores its potential utility.
For a comparative perspective, data for other acylureido-penicillins tested against P. aeruginosa are presented below. It is important to note that these values are not directly interchangeable with this compound but offer a general performance benchmark for this class of antibiotics against P. aeruginosa.
| Antibiotic | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) | Reference |
| Azlocillin | 40 | Not Reported | Not Reported | 92.5% at 8 µg/mL | [1] |
| Piperacillin | 40 | Not Reported | Not Reported | 85% at 8 µg/mL | [1] |
| Piperacillin-Tazobactam | 7,452 | 4 | >64 | 80.5% | [2] |
| Ceftazidime | 7,452 | 2 | 32 | 84.3% | [2] |
| Meropenem | 7,452 | 0.5 | 8 | 82.0% | [2] |
Note: The presented data is a compilation from various studies and should be interpreted with caution due to potential variations in testing methodologies and geographical locations of bacterial isolates.
Experimental Protocols for In Vitro Susceptibility Testing
The determination of the in vitro activity of this compound against P. aeruginosa relies on standardized antimicrobial susceptibility testing (AST) methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure reproducibility and accuracy. The two primary methods employed are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow for Broth Microdilution:
Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of P. aeruginosa equivalent to a 0.5 McFarland turbidity standard is prepared in a suitable broth or saline solution. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Workflow for Agar Dilution:
Workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method.
Detailed Steps:
-
Antibiotic-Containing Agar Preparation: Serial dilutions of this compound are added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of P. aeruginosa is prepared as in the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of a defined bacterial population.
Mechanism of Action of this compound
This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the targeting of Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.
Mechanism of action of this compound against Pseudomonas aeruginosa.
The key steps in the mechanism of action are:
-
Binding to PBPs: this compound binds to and acylates the active site of PBPs, particularly PBP3, which is crucial for cell division.
-
Inhibition of Transpeptidation: This binding inactivates the PBP, preventing the cross-linking of peptidoglycan chains.
-
Disruption of Cell Wall Synthesis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure.
-
Cell Lysis: The compromised cell wall results in cell lysis and bacterial death.
Mechanisms of Resistance in Pseudomonas aeruginosa
P. aeruginosa possesses intrinsic and acquired resistance mechanisms that can limit the efficacy of this compound. A primary mechanism is the production of β-lactamase enzymes, particularly the inducible chromosomal AmpC β-lactamase.
Regulation of AmpC β-Lactamase Expression
The expression of the ampC gene is tightly regulated and can be induced in the presence of certain β-lactam antibiotics. This induction pathway involves components of the peptidoglycan recycling pathway.
Signaling pathway for the induction of AmpC β-lactamase in Pseudomonas aeruginosa.
The induction process is as follows:
-
PBP Inhibition: this compound inhibits PBPs, leading to an accumulation of peptidoglycan fragments (muropeptides) in the periplasm.
-
Transport: These muropeptides are transported into the cytoplasm by the AmpG permease.
-
Processing and Activation: In the cytoplasm, the muropeptides are processed by AmpD amidases. The resulting processed muropeptides can then interact with the transcriptional regulator AmpR.
-
Transcriptional Activation: The muropeptide-AmpR complex acts as an activator for the transcription of the ampC gene.
-
AmpC Production and Resistance: Increased transcription of ampC leads to higher levels of the AmpC β-lactamase, which can then hydrolyze and inactivate this compound, conferring resistance.
Other resistance mechanisms in P. aeruginosa that can affect this compound's activity include reduced outer membrane permeability and the action of efflux pumps, which actively transport the antibiotic out of the bacterial cell.
Conclusion
This compound has demonstrated significant in vitro activity against Pseudomonas aeruginosa. Understanding the standardized methodologies for susceptibility testing is crucial for the accurate assessment of its efficacy. Furthermore, a thorough knowledge of its mechanism of action and the potential resistance pathways in P. aeruginosa, particularly the induction of AmpC β-lactamase, is essential for guiding its effective use and for the development of novel therapeutic strategies to combat this challenging pathogen. The lack of recent, comprehensive MIC data highlights the need for continued surveillance and research into the activity of established antibiotics like this compound against contemporary clinical isolates of P. aeruginosa.
References
- 1. Study of in vitro antibacterial activity of 19 antimicrobial agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Apalcillin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalcillin is a broad-spectrum acylureidopenicillin antibiotic with notable activity against a wide range of bacterial pathogens, particularly Gram-negative organisms such as Pseudomonas aeruginosa. As a member of the beta-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows to support research and drug development efforts.
Pharmacodynamics: The Interaction of this compound with Bacteria
The pharmacodynamic properties of an antibiotic describe its effect on microorganisms. For this compound, the key pharmacodynamic parameter is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.
Mechanism of Action
This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs) : this compound specifically targets and binds to PBPs located in the bacterial cell membrane.
-
Inhibition of Transpeptidation : This binding inactivates the transpeptidase enzymes, which are crucial for the final step of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.
-
Cell Lysis : The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.
The following diagram illustrates the mechanism of action of this compound at the bacterial cell wall.
Caption: Mechanism of action of this compound.
In Vitro Susceptibility
The in vitro activity of this compound has been evaluated against a variety of clinically significant bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected Gram-negative and Gram-positive organisms.
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 16 | 64 |
| Escherichia coli | 8 | 32 |
| Klebsiella pneumoniae | 16 | 128 |
| Enterobacter spp. | 16 | 128 |
| Staphylococcus aureus (Methicillin-susceptible) | 1 | 4 |
Pharmacokinetics: The Journey of this compound in the Body
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Understanding these parameters is crucial for establishing appropriate dosing regimens.
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult humans following intravenous administration.
| Parameter | Value | Unit |
| Peak Plasma Concentration (Cmax) | 150 - 200 | µg/mL |
| Time to Peak Concentration (Tmax) | 0.5 - 1 | hours |
| Area Under the Curve (AUC) | 300 - 400 | µg·h/mL |
| Elimination Half-life (t½) | 1.0 - 1.5 | hours |
| Volume of Distribution (Vd) | 0.2 - 0.3 | L/kg |
| Total Body Clearance (CL) | 150 - 250 | mL/min |
| Protein Binding | 80 - 90 | % |
Metabolism and Excretion
This compound is primarily excreted unchanged in the urine via glomerular filtration and tubular secretion. A smaller portion is eliminated in the bile. The drug is minimally metabolized in the liver.
The workflow for the metabolism and excretion of this compound is depicted below.
Caption: this compound metabolism and excretion workflow.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1024 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).
The workflow for the broth microdilution assay is illustrated below.
Caption: Broth microdilution assay workflow.
Quantification of this compound in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of this compound in human plasma samples.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
This compound standard
-
Internal standard (e.g., a related penicillin)
-
Acetonitrile, methanol, and phosphate buffer (mobile phase)
-
Human plasma
-
Protein precipitation agent (e.g., acetonitrile or perchloric acid)
Procedure:
-
Sample Preparation:
-
To a 0.5 mL plasma sample, add a known concentration of the internal standard.
-
Add 1 mL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 80:20 v/v), adjusted to a suitable pH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank human plasma.
-
Process the calibration standards and unknown samples as described in the sample preparation step.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The workflow for the HPLC analysis is outlined below.
Caption: HPLC analysis workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and scientists in the field of antibiotic drug development. Further research into the clinical application of these parameters will continue to refine our understanding and optimize the therapeutic use of this compound.
Apalcillin Degradation: A Technical Examination of Its Byproducts and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalcillin, a broad-spectrum acylaminopenicillin antibiotic, is recognized for its efficacy against a wide range of bacterial pathogens. As with all β-lactam antibiotics, the stability of the this compound molecule is a critical factor influencing its therapeutic efficacy and safety profile. Degradation of the parent compound, either in vivo through metabolic processes or in vitro during storage and administration, can lead to the formation of various byproducts. Understanding the identity of these degradation products and their biological activity is paramount for ensuring optimal drug performance and patient safety.
This technical guide provides a comprehensive overview of the current knowledge on this compound degradation. Due to the limited availability of specific studies on this compound, this document also draws upon analogous data from the closely related and extensively studied antibiotic, ampicillin, to infer potential degradation pathways. It is crucial to note that while the fundamental degradation mechanisms of the β-lactam ring are conserved, the specific nature and biological activity of degradation products can be influenced by the unique side chain of each penicillin.
Confirmed Degradation Products of this compound
Research on the in vivo fate of this compound has identified its primary degradation products. Following intravenous administration, this compound is partially metabolized, with a significant portion excreted unchanged in the urine. The major identified metabolites are two isomeric forms of this compound penicilloic acid.
Biological Activity of this compound Penicilloic Acids
Crucially, these penicilloic acid derivatives have been found to be biologically inactive [1]. The opening of the β-lactam ring to form penicilloic acid results in the loss of the molecule's ability to bind to penicillin-binding proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis. This structural change effectively abolishes the antibacterial activity of the parent drug.
Potential Degradation Pathways of this compound
While the formation of penicilloic acids is the primary confirmed degradation pathway for this compound, other degradation routes are plausible under various stress conditions, by analogy with other penicillins like ampicillin. Forced degradation studies on ampicillin have revealed a number of potential degradation products under conditions of hydrolysis (acidic and basic), oxidation, and photolysis.
Hydrolytic Degradation
The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, penicillins can undergo a series of complex reactions. The initial opening of the β-lactam ring can be followed by further rearrangements to form products such as penillic acids.
-
Base-Catalyzed Hydrolysis: In alkaline solutions, the primary degradation product is the corresponding penicilloic acid. Further degradation can lead to the formation of penamaldic acid and other smaller molecules.
Oxidative Degradation
Exposure to oxidizing agents can lead to the formation of various oxidation products. The sulfur atom in the thiazolidine ring is a potential site of oxidation, which can lead to the formation of sulfoxides.
Photodegradation
Exposure to ultraviolet light can also induce degradation of the penicillin molecule, leading to a variety of photoproducts.
The following diagram illustrates the confirmed and potential degradation pathways of this compound.
Quantitative Data on this compound Degradation
| Compound | Mean 24-hour Urinary Excretion (% of Dose) | Biological Activity |
| This compound | 18% | Active |
| This compound Penicilloic Acid (Isomer 1) | 6.9% | Inactive[1] |
| This compound Penicilloic Acid (Isomer 2) | 11.2% | Inactive[1] |
Table 1: Urinary Excretion of this compound and its Inactive Metabolites in Healthy Volunteers after a 2g Intravenous Dose.[1]
Experimental Protocols
The following is a summary of the experimental protocol used for the determination of this compound and its metabolites in human body fluids, as described by G. L. Drusano et al.
Sample Preparation
-
Serum: Deproteinization with acetonitrile.
-
Urine: Dilution with a buffer solution.
High-Pressure Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method was employed for the quantitative analysis.
-
Isocratic Method: A rapid isocratic method was used for the determination of the parent drug, this compound.
-
Gradient Method: A gradient elution method was utilized for the simultaneous assay of the two penicilloic acid metabolites.
Detection
-
UV Detection: The compounds were detected using a UV detector at a wavelength of 254 nm.
The following diagram outlines the experimental workflow for the analysis of this compound and its metabolites.
Conclusion and Future Directions
The available evidence indicates that the primary degradation products of this compound in vivo are its isomeric penicilloic acids, which are biologically inactive. This finding is consistent with the known degradation mechanisms of other penicillin antibiotics. However, there is a notable lack of comprehensive studies on the forced degradation of this compound under various chemical and physical stress conditions.
For drug development professionals, the key takeaway is the critical importance of the integrity of the β-lactam ring for the antibacterial activity of this compound. The formation of penicilloic acids represents a loss of therapeutic efficacy.
Future research should focus on performing comprehensive forced degradation studies on this compound to identify and characterize all potential degradation products. Furthermore, the biological activity of any newly identified degradation products should be thoroughly investigated to ensure a complete understanding of the safety and efficacy profile of this compound. Such studies are essential for the development of stable formulations and for providing regulatory agencies with a complete picture of the drug's stability characteristics.
References
Understanding the beta-lactam ring structure of Apalcillin
Apalcillin: A Technical Guide to its Beta-Lactam Core
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the chemical structure, mechanism of action, and key experimental evaluations of this compound, a semisynthetic penicillin. The central focus is its beta-lactam ring, a critical structural motif responsible for its antibacterial efficacy.
The this compound Structure: An Overview
This compound is a broad-spectrum, semisynthetic antibiotic belonging to the beta-lactam class of drugs.[1][2] Its core structure is derived from 6-aminopenicillanic acid (6-APA), the fundamental nucleus of all penicillins.[1][3] The defining features of this compound's structure are the four-membered beta-lactam ring fused to a five-membered thiazolidine ring, and a specific acyl side chain that dictates its spectrum of activity and pharmacokinetic properties.[2][4][5]
The chemical name for this compound is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2] The beta-lactam ring is a highly strained cyclic amide. This ring strain is crucial for its chemical reactivity and, consequently, its antibacterial function.[4] The fused ring system prevents the nitrogen atom's lone pair of electrons from effectively stabilizing the carbonyl group through resonance, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]
Mechanism of Action: The Role of the Beta-Lactam Ring
The bactericidal effect of this compound is a direct consequence of its beta-lactam ring.[6] It functions by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and shape.[7][8]
The mechanism involves the following key steps:
-
Target Binding : this compound binds to specific enzymes known as Penicillin-Binding Proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[2] These PBPs, such as transpeptidases, are responsible for the final steps of peptidoglycan synthesis.[5][8]
-
Inhibition of Transpeptidation : The strained beta-lactam ring of this compound mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme. A serine residue in the active site of the PBP attacks the electrophilic carbonyl carbon of the beta-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[8] This process irreversibly inactivates the enzyme.
-
Cell Wall Disruption : The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which are critical components of the bacterial cell wall.[2]
-
Cell Lysis : The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7] This process may also be mediated by the release of autolytic enzymes.[6]
Caption: this compound's mechanism of action, from PBP binding to cell lysis.
Quantitative Analysis
The efficacy and behavior of this compound can be quantified through various metrics, including its minimum inhibitory concentration (MIC) against different pathogens and its pharmacokinetic parameters.
In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. While specific MIC data for this compound is not broadly available in recent literature, the table below presents typical MIC values for the structurally related ampicillin to provide context for the aminopenicillin class.
| Bacterial Species | Ampicillin MIC (mg/L) |
| Escherichia coli | 4 |
| Staphylococcus aureus | 0.6 - 1 |
| Streptococcus pneumoniae | 0.03 - 0.06 |
| Haemophilus influenzae | 0.25 |
| (Data sourced from StatPearls for Ampicillin for illustrative purposes)[9] |
Pharmacokinetic Profile
Pharmacokinetics describes the disposition of a drug in the body. Key parameters include absorption, distribution, metabolism, and excretion.
| Parameter | Ampicillin (for comparison) | This compound (Notes) |
| Bioavailability (Oral) | 30% - 55%[10] | This compound is typically administered parenterally. |
| Protein Binding | 15% - 25%[11] | Data not specified, but penicillins generally exhibit variable protein binding. |
| Elimination Half-life | ~1 - 1.8 hours[12] | Data not specified. |
| Excretion | Primarily renal (unchanged)[6][12] | This compound is also excreted via the kidneys and appears to compete with p-aminohippuric acid (PAH) for proximal tubular secretion.[13] |
Key Experimental Protocols
Evaluating the efficacy and characteristics of a beta-lactam antibiotic like this compound involves standardized laboratory procedures.
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[14]
Objective: To find the lowest concentration of this compound that inhibits the visible growth of a target bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Bacterial culture adjusted to a 0.5 McFarland standard.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Spectrophotometer or plate reader.
Methodology:
-
Preparation: Dispense sterile broth into all wells of a 96-well plate.
-
Serial Dilution: Create a two-fold serial dilution of the this compound stock solution across the plate, leaving control wells with only broth (sterility control) and broth with bacteria (growth control).
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting for turbidity or by using a plate reader to measure optical density. The MIC is the lowest this compound concentration in a well with no visible growth.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C25H23N5O6S | CID 6602341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ampicillin - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. [this compound and renal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Apalcillin Sodium Salt vs. Free Acid: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of apalcillin sodium salt and its free acid form for research applications. This document outlines the key differences in their physicochemical properties, stability, and practical considerations for experimental design. Detailed experimental protocols and visualizations of the mechanism of action are also provided to assist researchers in making informed decisions for their studies.
Core Differences and Practical Implications
This compound, a broad-spectrum acylureidopenicillin, is a potent antibiotic that functions by inhibiting bacterial cell wall synthesis. In the research setting, the choice between the sodium salt and the free acid form can have significant implications for experimental setup and data interpretation. While the sodium salt is more commonly available and documented, understanding the properties of the free acid is crucial for specific applications.
Due to a scarcity of direct experimental data for this compound free acid, some of the information presented is based on the well-documented properties of the closely related ampicillin and the general chemical principles governing free acid and salt forms of penicillin antibiotics.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound sodium salt and provides estimates for the free acid form based on available information for similar compounds.
| Property | This compound Sodium Salt | This compound Free Acid (Estimated) |
| Molecular Formula | C₂₅H₂₂N₅NaO₆S | C₂₅H₂₃N₅O₆S |
| Molecular Weight | 547.52 g/mol | 525.54 g/mol |
| Water Solubility | Freely soluble | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in DMSO and ethanol | More soluble in organic solvents than the sodium salt |
| pKa | Not directly applicable | ~2.5 (for the carboxylic acid group) |
| Physical Appearance | White to off-white powder | Crystalline solid |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] This process is primarily mediated through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[2][3] The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.[2][3]
Signaling Pathway: Peptidoglycan Biosynthesis and Inhibition by this compound
The following diagram illustrates the key stages of peptidoglycan synthesis and the point of inhibition by this compound.
Caption: this compound inhibits the final transpeptidation step of peptidoglycan synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on standard antimicrobial susceptibility testing procedures and can be adapted for specific research needs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[4][5]
1. Preparation of this compound Stock Solution:
-
This compound Sodium Salt: Dissolve the powder in sterile deionized water or phosphate-buffered saline (PBS) to a concentration of 10 mg/mL.[6] Further dilute in the appropriate sterile broth for the assay.
-
This compound Free Acid: Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the final stock concentration with sterile deionized water or PBS. Ensure the final concentration of the organic solvent in the assay is minimal and does not affect bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
3. Assay Procedure (Broth Microdilution):
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in broth to achieve the desired concentration range.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
4. Data Analysis:
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Experimental Workflow: MIC Assay
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cell-Based Assay for Intracellular Activity
This assay evaluates the ability of this compound to kill bacteria that have been internalized by host cells.
1. Cell Culture and Infection:
-
Seed eukaryotic cells (e.g., macrophages like J774A.1) in a 24-well plate and grow to confluence.
-
Opsonize the test bacteria with serum and add them to the cell monolayer at a specific multiplicity of infection (MOI).
-
Incubate for a sufficient time to allow for phagocytosis.
2. Antibiotic Treatment:
-
Wash the cells with sterile PBS to remove extracellular bacteria.
-
Add fresh culture medium containing this compound at various concentrations to the wells.
-
Include a control with no antibiotic.
-
Incubate for a defined period (e.g., 2, 6, 24 hours).
3. Quantification of Intracellular Bacteria:
-
At each time point, wash the cells with PBS.
-
Lyse the cells with a gentle detergent (e.g., Triton X-100) to release intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).
4. Data Analysis:
-
Compare the number of intracellular bacteria in the this compound-treated wells to the untreated control to determine the intracellular killing efficacy.
Logical Relationship: Choosing the Right Form of this compound
The selection between this compound sodium salt and free acid depends on the specific requirements of the experiment.
Caption: Decision tree for selecting the appropriate form of this compound for research.
Conclusion
For most in vitro research applications requiring aqueous solubility, this compound sodium salt is the preferred and more practical choice. Its high water solubility and well-documented properties make it easy to work with in standard bacteriological media. The free acid form, while less common, may be advantageous in specific non-aqueous systems or when precise control over the ionic strength of the solution is critical. Researchers should carefully consider the experimental conditions and the inherent properties of each form to ensure reliable and reproducible results. When using the free acid form, it is imperative to perform solubility and stability tests under the specific experimental conditions to be employed.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 69-52-3 CAS MSDS (Ampicillin sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Methodological & Application
Preparation of Apalcillin Stock Solution for Microbiological Applications
Application Note & Protocol
Introduction
Apalcillin is a broad-spectrum acylureidopenicillin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. In microbiological research, precise preparation of antibiotic stock solutions is critical for ensuring experimental reproducibility and accuracy in applications such as the selection of transformed microbial cells, determination of minimum inhibitory concentrations (MIC), and other susceptibility testing. This document provides a detailed protocol for the preparation, sterilization, storage, and quality control of this compound stock solutions.
This compound Properties
A summary of the key properties of this compound sodium salt is presented below. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.
| Property | Value |
| Chemical Name | This compound Sodium Salt |
| Molecular Formula | C₂₅H₂₂N₅NaO₆S |
| Molecular Weight | 547.5 g/mol |
| Appearance | White to slightly yellow crystalline powder |
| Solubility | Soluble in water and methanol. |
| Storage of Powder | 2-8°C, protected from light and moisture |
| Mechanism of Action | Inhibits bacterial cell wall synthesis. |
Experimental Protocol
This protocol outlines the steps for preparing a 100 mg/mL this compound stock solution. The concentration can be adjusted based on experimental needs.
Materials and Equipment
-
This compound sodium salt powder
-
Sterile, deionized, or Milli-Q water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile spatulas
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (100 mg/mL)
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Aseptically weigh the desired amount of this compound sodium salt powder. For example, for 10 mL of a 100 mg/mL stock solution, weigh 1.0 g of the powder.
-
Dissolution: Add a portion of the sterile water to the conical tube (e.g., 8 mL). Cap the tube securely and vortex until the powder is completely dissolved.
-
Volume Adjustment: Once dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Invert the tube several times to ensure a homogenous solution.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter-sterilize the solution into a new sterile conical tube. Note: Do not autoclave this compound solutions, as heat will degrade the antibiotic.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. Store these aliquots at -20°C for long-term storage (up to 6 months). For short-term use, the stock solution can be stored at 2-8°C for up to one week. Avoid repeated freeze-thaw cycles.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation of a sterile this compound stock solution.
Quality Control and Usage
-
Purity and Identity: Always use high-quality this compound sodium salt from a reputable supplier. The certificate of analysis should be reviewed for purity specifications.
-
Working Concentration: The final working concentration of this compound in culture media typically ranges from 20 to 100 µg/mL. This should be optimized for the specific microbial strain and experimental conditions.
-
Addition to Media: Add the this compound stock solution to autoclaved media after it has cooled to 45-50°C. Adding the antibiotic to hot media can cause its degradation.
-
Stability in Media: this compound, like other beta-lactam antibiotics, has limited stability in culture media at 37°C. For experiments longer than 24-48 hours, the media may need to be replenished with fresh antibiotic.
Safety Precautions
This compound is a penicillin-class antibiotic and can be a sensitizer. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Wear appropriate PPE, including gloves, a lab coat, and safety glasses. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Application Notes and Protocols for Apalcillin and Tazobactam Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic activity of Apalcillin, a broad-spectrum penicillin antibiotic, when combined with Tazobactam, a β-lactamase inhibitor. The combination of these two compounds is designed to enhance the efficacy of this compound against bacteria that have developed resistance through the production of β-lactamase enzymes.
Mechanism of Synergistic Action
This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final step of peptidoglycan synthesis.[1] However, some bacteria produce β-lactamase enzymes that can hydrolyze the β-lactam ring of this compound, rendering the antibiotic ineffective.
Tazobactam is a potent inhibitor of many bacterial β-lactamases.[2][3] By itself, Tazobactam has weak antibacterial activity.[3] However, when combined with this compound, Tazobactam binds to and inactivates the β-lactamase enzymes, protecting this compound from degradation.[2][3] This allows this compound to reach its target PBPs and effectively kill the bacteria. This protective action is the basis of the synergistic relationship between this compound and Tazobactam.
Experimental Protocols
Two primary methods are employed to determine the synergistic activity of this compound and Tazobactam: the Checkerboard Assay and the Time-Kill Assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[4][5][6][7][8][9]
1. Preparation of Materials:
-
96-well microtiter plates
-
This compound and Tazobactam stock solutions of known concentrations
-
Bacterial culture in the logarithmic growth phase, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final inoculum of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).[7][10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
2. Assay Setup:
-
A two-dimensional array of serial dilutions of this compound and Tazobactam is prepared in a 96-well plate.[4][7]
-
This compound is serially diluted along the rows (e.g., from top to bottom).
-
Tazobactam is serially diluted along the columns (e.g., from left to right).
-
Each well will contain a unique combination of this compound and Tazobactam concentrations.
-
Control wells containing only this compound, only Tazobactam, and no antibiotics (growth control) are included to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and to ensure bacterial viability.[4]
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours.[10][11]
4. Data Analysis and Interpretation:
-
After incubation, the wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.[8]
-
The Fractional Inhibitory Concentration (FIC) for each drug in a given well is calculated using the following formulas:[4][12][13]
-
FIC of this compound (FICₐ) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Tazobactam (FICₜ) = MIC of Tazobactam in combination / MIC of Tazobactam alone
-
-
The FIC Index for each combination is the sum of the individual FICs:[4][12][13]
-
FIC Index = FICₐ + FICₜ
-
-
The interaction is interpreted based on the FIC Index value as follows:[4][7]
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Time-Kill Assay Protocol
The time-kill assay provides information on the rate of bacterial killing over time when exposed to the antibiotic combination.[14][15][16][17][18]
1. Preparation of Materials:
-
Flasks or tubes containing CAMHB
-
This compound and Tazobactam stock solutions
-
Bacterial culture in the logarithmic growth phase, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test flasks.
2. Assay Setup:
-
Prepare flasks with the following conditions:
-
Growth control (no antibiotics)
-
This compound alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Tazobactam alone (at a fixed concentration)
-
This compound and Tazobactam in combination
-
-
Incubate all flasks at 35-37°C with shaking.
3. Sampling and Enumeration:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each flask.[19]
-
The aliquots are serially diluted in a suitable neutralizing agent or sterile saline.
-
The dilutions are plated on appropriate agar plates (e.g., Mueller-Hinton Agar).
-
The plates are incubated at 35-37°C for 18-24 hours, and the number of colony-forming units (CFU/mL) is determined.
4. Data Analysis and Interpretation:
-
The log₁₀ CFU/mL is plotted against time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ (99%) decrease in CFU/mL at a specific time point (e.g., 24 hours) with the combination compared to the most active single agent.[20]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial inoculum.[17]
Data Presentation
The results of the synergy testing should be summarized in clear and concise tables for easy comparison.
Table 1: MICs of this compound and Tazobactam Alone and in Combination and FIC Indices
| Organism | This compound MIC (µg/mL) | Tazobactam MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Tazobactam MIC in Combination (µg/mL) | FIC Index | Interpretation |
| [Bacterial Strain 1] | [Value] | [Value] | [Value] | [Value] | [Value] | [Synergy/Additive/Indifference/Antagonism] |
| [Bacterial Strain 2] | [Value] | [Value] | [Value] | [Value] | [Value] | [Synergy/Additive/Indifference/Antagonism] |
Table 2: Time-Kill Assay Results (Log₁₀ CFU/mL) at 24 Hours
| Organism | Growth Control | This compound Alone | Tazobactam Alone | This compound + Tazobactam | Log₁₀ Reduction (Combination vs. This compound Alone) | Interpretation |
| [Bacterial Strain 1] | [Value] | [Value] | [Value] | [Value] | [Value] | [Synergy/Bactericidal/Bacteriostatic] |
| [Bacterial Strain 2] | [Value] | [Value] | [Value] | [Value] | [Value] | [Synergy/Bactericidal/Bacteriostatic] |
Visualizations
Caption: Mechanism of this compound and Tazobactam Synergy.
Caption: Checkerboard Assay Experimental Workflow.
Caption: Time-Kill Assay Experimental Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Piperacillin/tazobactam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. emerypharma.com [emerypharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 13. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activities and time-kill studies of selected penicillins, beta-lactamase inhibitor combinations, and glycopeptides against Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. emerypharma.com [emerypharma.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Comparison of Methods To Test Antibiotic Combinations against Heterogeneous Populations of Multiresistant Pseudomonas aeruginosa from Patients with Acute Infective Exacerbations in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Application Notes and Protocols for Apalcillin Susceptibility Testing by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalcillin is a broad-spectrum acylureidopenicillin antibiotic with activity against a range of Gram-positive, Gram-negative, and anaerobic bacteria. Accurate determination of its in vitro efficacy against clinically relevant isolates is crucial for research and development of new antimicrobial strategies. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Data Presentation
The following tables summarize the in vitro activity of this compound against various bacterial isolates as determined by broth microdilution from historical studies.
Table 1: Comparative in vitro activity of this compound and piperacillin against Gram-negative bacilli. [1]
| Organism (Number of Strains) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (≤16 µg/mL) |
| Enterobacteriaceae (217) | This compound | 0.12 - >128 | 2.0 | 64 | 78 |
| Piperacillin | 0.25 - >128 | 2.0 | 64 | 78 | |
| Pseudomonas aeruginosa (50) | This compound | 0.5 - 16 | 4.0 | 8.0 | 100 |
| Piperacillin | 1.0 - 32 | 4.0 | 16 | 98 | |
| Acinetobacter anitratus (20) | This compound | 2.0 - 128 | 8.0 | 32 | 70 |
| Piperacillin | 4.0 - >128 | 16 | 64 | 55 |
Table 2: Historical Proposed MIC Breakpoints for this compound.
| Susceptibility Category | Proposed MIC (µg/mL) |
| Susceptible (S) | ≤ 16 |
| Intermediate (I) | 32 |
| Resistant (R) | ≥ 64 |
Disclaimer: These breakpoints are based on older research and are not current CLSI or FDA recognized standards. They are provided for informational purposes only.
Experimental Protocols
Broth Microdilution Method for this compound MIC Determination
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.
I. Materials
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
II. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound analytical standard.
-
Reconstitute the this compound powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the stock solution is thoroughly dissolved and vortex if necessary.
-
Further dilute the stock solution in CAMHB to create a working stock solution at a concentration that is a multiple of the highest concentration to be tested.
III. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
IV. Plate Preparation and Inoculation
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.
-
Dispense 100 µL of the highest concentration of this compound working solution into the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations in a final volume of 50 µL per well.
-
Leave one or more wells without antibiotic to serve as a positive growth control.
-
Leave one well with uninoculated CAMHB to serve as a negative control (sterility control).
-
Add 50 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to each well, bringing the final volume to 100 µL and the final inoculum concentration to 5 x 10⁵ CFU/mL.
V. Incubation
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
VI. Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Compare the obtained MIC values for the QC strains with the expected ranges to ensure the validity of the test run.
Mandatory Visualization
References
Application Notes and Protocols for In Vitro Anti-Biofilm Studies of Apalcillin
Introduction
Apalcillin, a ureidopenicillin antibiotic, exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1] This disruption of peptidoglycan cross-linking leads to compromised cell wall integrity and ultimately, bacterial cell death. Beyond its bactericidal effects on planktonic cells, this compound has demonstrated potential in combating bacterial biofilms, which are notoriously resistant to conventional antibiotic therapies. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), providing a physical barrier against antimicrobials and the host immune system.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound in in vitro anti-biofilm studies. Detailed protocols for quantifying biofilm inhibition and eradication, as well as an exploration of the underlying signaling pathways, are presented to facilitate reproducible and insightful research.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and a related beta-lactam antibiotic, ampicillin, for anti-biofilm activity against common biofilm-forming pathogens. Due to the limited availability of specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) data for this compound, data for ampicillin is provided as a reference to inform initial dosage selection. It is recommended to perform dose-response experiments to determine the optimal this compound concentrations for the specific bacterial strains and experimental conditions being investigated.
Table 1: this compound and Ampicillin Anti-Biofilm Concentrations against Staphylococcus aureus
| Antibiotic | Concentration (mg/L) | Effect | Reference Organism |
| Ampicillin | 0.5 | Sub-inhibitory, may influence biofilm formation | Staphylococcus aureus |
| Ampicillin | 2 | Inhibitory | Staphylococcus aureus |
| Ampicillin | 4 | Inhibitory | Staphylococcus aureus |
Note: Sub-inhibitory concentrations of some beta-lactam antibiotics have been observed to potentially enhance biofilm formation in certain bacterial species. Researchers should be mindful of this phenomenon when designing experiments.
Table 2: In Vitro Susceptibility of Pseudomonas aeruginosa to this compound
| Antibiotic | Susceptibility | Percentage of Isolates |
| This compound | Susceptible | 97% |
| Piperacillin | Susceptible | 97% |
| Azlocillin | Susceptible | 93% |
| Mezlocillin | Susceptible | 87% |
| Carbenicillin | Susceptible | 84% |
This table, adapted from a study on clinical isolates of Pseudomonas aeruginosa, indicates that this compound has comparable in vitro activity to piperacillin, suggesting it as a potent agent against this key biofilm-forming pathogen.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay
This protocol determines the minimum concentration of this compound required to inhibit the formation of bacterial biofilms.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in the appropriate growth medium at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of this compound: Prepare a series of two-fold dilutions of this compound in the growth medium directly in the 96-well plate. The concentration range should be selected based on preliminary experiments or literature values (a starting range of 0.125 to 512 mg/L is recommended). Include wells with only growth medium as a negative control and wells with bacterial suspension without antibiotic as a positive control.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the this compound dilutions and control wells.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic bacteria from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells twice with sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.
-
MBIC Determination: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the positive control.
Protocol 2: Assessment of Biofilm Viability using MTT Assay
This protocol assesses the metabolic activity of bacterial cells within a pre-formed biofilm after treatment with this compound, providing an indication of cell viability.
Materials:
-
Pre-formed bacterial biofilms in a 96-well plate (prepared as in Protocol 1, steps 1-4)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
PBS
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 1.
-
This compound Treatment: After biofilm formation, carefully remove the planktonic cells and wash the wells with PBS. Add fresh growth medium containing various concentrations of this compound to the wells. Include untreated wells as a control.
-
Incubation: Incubate the plate at 37°C for a specified treatment period (e.g., 24 hours).
-
Washing: Remove the medium containing this compound and wash the wells twice with PBS.
-
MTT Addition: Add 100 µL of MTT solution to each well and incubate in the dark at 37°C for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability compared to the untreated control. The Minimum Biofilm Eradication Concentration (MBEC) can be defined as the lowest concentration of this compound that results in a significant reduction in cell viability.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Impact on Biofilm Formation
This compound, as a beta-lactam antibiotic, primarily targets the synthesis of the bacterial cell wall. This process is crucial for bacterial survival and division. The inhibition of cell wall synthesis can trigger a cascade of stress responses within the bacteria, which can, in turn, influence their propensity to form biofilms.
Caption: this compound's mechanism of action leading to biofilm modulation.
Experimental Workflow for Anti-Biofilm Studies
The following diagram outlines the general workflow for conducting in vitro anti-biofilm experiments with this compound.
Caption: General experimental workflow for in vitro anti-biofilm assays.
Conclusion
These application notes provide a foundational framework for investigating the anti-biofilm properties of this compound. By utilizing the detailed protocols and understanding the underlying mechanisms, researchers can effectively design and execute experiments to evaluate the potential of this compound as an anti-biofilm agent. It is crucial to adapt these protocols to the specific bacterial strains and research questions being addressed to ensure the generation of robust and meaningful data. Further research into the specific signaling pathways affected by this compound in different bacterial species will provide deeper insights into its anti-biofilm activity and may pave the way for novel therapeutic strategies against biofilm-associated infections.
References
- 1. Efficacy of ampicillin against methicillin-resistant Staphylococcus aureus restored through synergy with branched poly(ethylenimine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Apalcillin against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the in vitro susceptibility of anaerobic bacteria to apalcillin. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of anaerobic bacteria.
Introduction
This compound is a broad-spectrum acylaminopenicillin antibiotic with activity against a range of Gram-positive and Gram-negative bacteria, including anaerobic organisms. Accurate and reproducible susceptibility testing is crucial for clinical diagnostics and drug development. This document outlines the standardized procedures for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant anaerobic bacteria using the agar dilution and broth microdilution methods.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This acylation of PBPs inactivates them, leading to a weakened cell wall and ultimately cell lysis.
Data Presentation: In Vitro Activity of this compound against Anaerobic Bacteria
The following table summarizes the in vitro activity of this compound against a variety of anaerobic bacteria. The data is presented as the percentage of isolates inhibited at a concentration of 128 µg/mL, which is considered a readily achievable serum level.
| Bacterial Group/Species | Number of Strains Tested | % Inhibited at 128 µg/mL |
| Bacteroides fragilis group | - | 75 |
| Other Bacteroides species | - | 97-100 |
| Fusobacterium species | - | 97-100 |
| Clostridium species (excluding C. perfringens) | - | 95 |
| Clostridium perfringens | - | 97-100 |
| Non-spore-forming Gram-positive bacilli | - | 97-100 |
| Anaerobic cocci | - | 97-100 |
Data adapted from Wexler et al., 1985.[1]
Experimental Protocols
The following are detailed protocols for the agar dilution and broth microdilution methods for determining the MIC of this compound against anaerobic bacteria. These protocols are based on CLSI guidelines.
Experimental Workflow Overview
Agar Dilution Method
The agar dilution method is the reference method for susceptibility testing of anaerobic bacteria.
a. Media and Reagents
-
Test Medium: Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K1, and 5 µg/mL hemin.
-
This compound Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL. Sterilize by filtration.
-
Saline: Sterile 0.85% NaCl.
-
Anaerobic Incubation System: Anaerobic chamber or GasPak™ jars with anaerobic gas-generating envelopes.
b. Preparation of this compound Plates
-
Prepare serial twofold dilutions of the this compound stock solution.
-
For each concentration, add the appropriate volume of the diluted this compound solution to molten, cooled (45-50°C) supplemented Brucella agar to achieve the final desired concentrations (e.g., 0.125 to 256 µg/mL).
-
Mix well and pour 20-25 mL of the agar into 100 mm Petri dishes.
-
Allow the plates to solidify at room temperature.
-
Prepare a growth control plate containing no antibiotic.
c. Inoculum Preparation
-
Subculture the anaerobic isolates onto a non-selective anaerobic blood agar plate and incubate for 24-48 hours.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
d. Inoculation and Incubation
-
Using a multipoint inoculator, deliver approximately 1-2 µL of each bacterial suspension to the surface of the this compound-containing and growth control plates.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
e. MIC Determination
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits growth, or allows for the growth of only a faint haze or a few tiny colonies.
Broth Microdilution Method
The broth microdilution method is a more convenient alternative for testing some anaerobic bacteria, particularly the Bacteroides fragilis group.
a. Media and Reagents
-
Test Medium: Brucella broth supplemented with 5% laked sheep blood, 1 µg/mL vitamin K1, and 5 µg/mL hemin.
-
This compound Stock Solution: Prepare as for the agar dilution method.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): For some protocols, supplemented CAMHB can be used.
-
Sterile 96-well microtiter plates.
b. Preparation of this compound Plates
-
Prepare serial twofold dilutions of the this compound stock solution in the appropriate broth medium.
-
Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.
-
A growth control well (broth only) and a sterility control well (uninoculated broth) should be included for each isolate.
c. Inoculum Preparation
-
Prepare the bacterial suspension as described for the agar dilution method.
-
Dilute the 0.5 McFarland suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
d. Inoculation and Incubation
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
Seal the plates with an adhesive lid or place them in a container to prevent evaporation.
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
e. MIC Determination
-
After incubation, determine the MIC by visually inspecting the wells for turbidity.
-
The MIC is the lowest concentration of this compound that shows no visible growth.
Quality Control
a. Quality Control Strains The following ATCC® strains are recommended for quality control:
-
Bacteroides fragilis ATCC® 25285™
-
Bacteroides thetaiotaomicron ATCC® 29741™
b. Expected MIC Ranges As of the last update, specific CLSI or EUCAST quality control MIC ranges for this compound against these anaerobic QC strains have not been established. Due to the chemical and mechanistic similarity of this compound to piperacillin (both are ureidopenicillins), the established QC ranges for piperacillin can be used as an initial guide for in-house validation. It is imperative that each laboratory establishes its own internal quality control ranges for this compound based on repeated testing.
Proposed Starting Point for In-House Validation (based on Piperacillin QC ranges):
| Quality Control Strain | Antimicrobial Agent | Proposed MIC Range (µg/mL) for In-House Validation |
| B. fragilis ATCC® 25285™ | This compound | 0.25 - 1 |
| B. thetaiotaomicron ATCC® 29741™ | This compound | 8 - 32 |
Note: These ranges are not official for this compound and must be validated internally.
Disclaimer
These protocols and application notes are intended for use by trained laboratory professionals. It is the responsibility of the user to ensure that all procedures are performed in accordance with institutional safety and quality management policies. The information provided is based on current knowledge and standards, but users should always refer to the latest versions of CLSI or EUCAST documents for the most up-to-date guidelines.
References
Time-Kill Curve Assay for Apalcillin: A Detailed Protocol and Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalcillin is a broad-spectrum acylamino-penicillin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including clinically significant pathogens such as Pseudomonas aeruginosa and Escherichia coli. As with other penicillin-class antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Understanding the pharmacodynamics of this compound, particularly the rate and extent of its bactericidal activity, is crucial for determining appropriate dosing regimens and predicting clinical efficacy. The time-kill curve assay is a fundamental in vitro method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides a detailed protocol for performing a time-kill curve assay with this compound and presents relevant data for its activity against key bacterial species.
Principle of the Time-Kill Curve Assay
The time-kill curve assay involves exposing a standardized inoculum of a specific bacterium to a constant concentration of an antimicrobial agent in a liquid medium. At various time points, aliquots of the culture are removed, serially diluted, and plated to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL). A plot of the log10 CFU/mL versus time illustrates the killing kinetics of the antibiotic. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum, while a bacteriostatic effect is characterized by the inhibition of bacterial growth without a significant reduction in the viable count.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated against a multitude of clinical isolates. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a critical value for assessing the overall activity of an antibiotic against a particular bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Clinical Isolates [1]
| Bacterial Species | Number of Isolates Tested | MIC90 (µg/mL) |
| Pseudomonas aeruginosa | 6,797 | 2.0 |
| Escherichia coli | - | 100 |
| Acinetobacter calcoaceticus | - | 2.0 |
Table 2: Illustrative Time-Kill Curve Data for this compound against Pseudomonas aeruginosa
This table presents representative data demonstrating the expected outcome of a time-kill assay with a bactericidal antibiotic like this compound. The values are for illustrative purposes to demonstrate the data structure.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC this compound) | Log10 CFU/mL (4x MIC this compound) |
| 0 | 5.5 | 5.5 | 5.5 |
| 2 | 6.8 | 5.2 | 4.5 |
| 4 | 8.0 | 4.8 | 3.2 |
| 6 | 9.2 | 4.1 | 2.1 |
| 8 | 9.5 | 3.5 | <2.0 (Limit of Detection) |
| 24 | 9.8 | 3.0 | <2.0 (Limit of Detection) |
Experimental Protocol: Time-Kill Curve Assay for this compound
This protocol outlines the steps for performing a time-kill curve assay to evaluate the bactericidal activity of this compound against a susceptible bacterial strain, such as Pseudomonas aeruginosa.
Materials:
-
This compound sodium salt (analytical grade)
-
Susceptible bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.85% NaCl)
-
Sterile test tubes or flasks
-
Spectrophotometer
-
Incubator (37°C) with shaking capabilities
-
Micropipettes and sterile tips
-
Plate spreader
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in sterile distilled water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare fresh on the day of the experiment.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium on a TSA plate, inoculate a single colony into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the logarithmic phase of growth (typically 2-4 hours, corresponding to a turbidity of 0.5 McFarland standard or an OD600 of approximately 0.1).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing CAMHB with the desired concentrations of this compound (e.g., 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). The final volume in each tube should be the same (e.g., 10 mL).
-
Inoculate each tube with the prepared bacterial suspension to achieve the target starting density of 5 x 10^5 CFU/mL.
-
Mix the contents of each tube thoroughly.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant shaking (200 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove a 100 µL aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto TSA plates. For the later time points with expected high killing, it may be necessary to plate the undiluted sample.
-
Spread the inoculum evenly over the surface of the agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and antibiotic concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Visualization of Pathways and Workflows
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound, like other β-lactam antibiotics, targets and inhibits the activity of penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow: Time-Kill Curve Assay
The following diagram illustrates the sequential steps involved in performing a time-kill curve assay.
Caption: Workflow diagram for the time-kill curve assay.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Apalcillin Precipitation in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting apalcillin precipitation in culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a semi-synthetic, broad-spectrum penicillin antibiotic. In cell culture, it is primarily used to prevent or eliminate bacterial contamination, allowing for the growth of uncontaminated eukaryotic cells for research and development purposes.
Q2: I observed a precipitate in my culture medium after adding this compound. What could be the cause?
Precipitation of this compound in culture media can be attributed to several factors:
-
Low Solubility: this compound, like many penicillins, has limited solubility in aqueous solutions, which can be further affected by the complex composition of culture media.
-
High Concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation.
-
pH of the Medium: The stability and solubility of β-lactam antibiotics are highly pH-dependent. Significant shifts in the medium's pH can reduce this compound's solubility.
-
Temperature: Temperature fluctuations can affect the solubility of this compound. Adding a cold, concentrated stock solution to warmer media can sometimes induce precipitation.
-
Interactions with Media Components: Certain components in the culture medium, such as divalent cations (e.g., calcium, magnesium) or proteins in serum, may interact with this compound, leading to the formation of insoluble complexes.
-
Degradation: this compound can degrade, especially at physiological temperatures and pH, and its degradation products may be less soluble. The primary degradation pathway for penicillins involves the hydrolysis of the β-lactam ring.
Q3: Is the precipitate harmful to my cells?
While the precipitate itself may not be directly toxic, its presence indicates that the effective concentration of soluble, active this compound is lower than intended. This can compromise its antibacterial efficacy. Additionally, the precipitate can interfere with microscopic observation and certain downstream assays.
Q4: How can I differentiate between this compound precipitation and other common precipitates in cell culture?
Other common causes of precipitation in cell culture include salts, proteins from serum, and cellular debris[1]. This compound precipitate may appear as fine, crystalline particles. To confirm, you can prepare a cell-free medium with the same concentration of this compound and observe if the precipitate forms under the same conditions.
Troubleshooting Guide
Issue: Precipitate observed immediately after adding this compound stock solution to the culture medium.
| Potential Cause | Troubleshooting Step |
| Highly Concentrated Stock Solution | Prepare a less concentrated stock solution of this compound. |
| Temperature Shock | Warm the this compound stock solution to room temperature before adding it to the pre-warmed culture medium. |
| Localized High Concentration | Add the this compound stock solution dropwise to the medium while gently swirling to ensure rapid and even distribution. |
Issue: Precipitate forms over time during incubation.
| Potential Cause | Troubleshooting Step |
| pH Instability | Ensure the culture medium is properly buffered and the pH is within the optimal range for both the cells and this compound stability. |
| This compound Degradation | Prepare fresh this compound-containing medium more frequently, especially for long-term cultures. Consider storing aliquots of the stock solution at -20°C. |
| Interaction with Media Components | If using a serum-containing medium, consider reducing the serum concentration if possible or using a different lot of serum. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related antibiotic, ampicillin, which can serve as a general guide. Researchers should perform their own validation for this compound.
| Parameter | Condition | Value | Reference |
| Solubility of Ampicillin Sodium Salt in Water | 25°C | 50 mg/mL | [2] |
| Stability of Ampicillin in Solution | pH > 7 | Not very stable | |
| Optimal pH for Ampicillin Stock Solution | ≤ 7 | ||
| Stability of Ampicillin in Culture at 37°C | Up to 3 days | ||
| Storage of Ampicillin Stock Solution (50 mg/mL) | 2-8°C | Up to 3 weeks | |
| Long-term Storage of Ampicillin Stock Solution | -20°C | 4-6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Calibrated balance
-
Biological safety cabinet
Procedure:
-
In a biological safety cabinet, weigh the desired amount of this compound sodium salt powder. For a 50 mg/mL stock solution, weigh 500 mg of this compound.
-
Transfer the powder to a sterile conical tube.
-
Add a portion of the sterile solvent (e.g., 8 mL of water for a final volume of 10 mL).
-
Gently vortex or swirl the tube until the powder is completely dissolved.
-
Bring the solution to the final desired volume with the sterile solvent.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the this compound stock solution into a new sterile conical tube.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Troubleshooting this compound Precipitation via a Solubility Test
Objective: To determine if the observed precipitation is due to the concentration of this compound in a specific culture medium.
Materials:
-
This compound stock solution
-
The specific batch of cell culture medium (serum-free and serum-containing, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with CO₂ (if required to maintain medium pH)
Procedure:
-
Label a series of sterile microcentrifuge tubes or wells of a 96-well plate.
-
Prepare a serial dilution of the this compound stock solution in the cell culture medium to achieve a range of final concentrations (e.g., 2X, 1.5X, 1X, 0.5X of the intended final concentration).
-
Include a negative control with only the culture medium.
-
If you use a serum-containing medium, prepare a parallel set of dilutions in the serum-free basal medium.
-
Incubate the tubes/plate under the same conditions as your cell cultures (e.g., 37°C, 5% CO₂).
-
Visually inspect for precipitation at regular intervals (e.g., 1, 6, 12, and 24 hours).
-
Record the highest concentration at which no precipitation is observed. This will give you an indication of the practical solubility limit of this compound in your specific medium and under your experimental conditions.
Visualizations
Caption: Experimental workflow for preparing and using this compound in culture media.
Caption: Troubleshooting flowchart for this compound precipitation in culture media.
References
Technical Support Center: Optimizing Apalcillin for Anti-Biofilm Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for effectively determining the optimal concentration of Apalcillin in anti-biofilm experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the difference between MIC, MBIC, and MBEC, and why is it important for this compound biofilm studies?
A: These three metrics measure different aspects of an antibiotic's efficacy and are crucial for understanding its anti-biofilm potential.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of planktonic (free-floating) bacteria.[1] This is the standard measure of antibiotic susceptibility but is often inadequate for biofilm-related infections.[1][2]
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antibiotic required to prevent the initial formation and attachment of a biofilm.[1]
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antibiotic needed to kill the bacteria within a pre-established, mature biofilm.[3][4]
For biofilm-forming bacteria, the MBEC is typically significantly higher than the MIC, sometimes by a factor of 100 to 1000.[3][4] Relying solely on this compound's MIC value will likely lead to treatment failure in a biofilm context.
Q2: Why is my determined MIC of this compound so much lower than the concentration needed to impact my biofilm?
A: This is a well-documented phenomenon. Bacteria within a biofilm are protected by a self-produced extracellular polymeric substance (EPS) matrix, which acts as a physical barrier, impeding antibiotic penetration.[1][5] Additionally, cells within the biofilm have different metabolic states; many are slow-growing or dormant, making them less susceptible to antibiotics like this compound that target active cell processes such as cell wall synthesis.[2][6]
Q3: What is a typical starting concentration range for this compound in anti-biofilm studies?
A: While data specifically for this compound is limited, studies on the closely related antibiotic Ampicillin can provide a starting point. For bacteria like Staphylococcus aureus, concentrations ranging from 0.5 mg/L to 4 mg/L have been used to study effects on biofilm formation.[7][8] However, for eradicating mature biofilms (MBEC), concentrations can be substantially higher, often ranging from 64 µg/mL to over 4096 µg/mL depending on the bacterial strain and biofilm age.[9][10] It is critical to perform a dose-response experiment across a wide range of concentrations.
Q4: I observed an increase in biofilm mass after adding a low dose of this compound. Is this an error?
A: This is likely not an error but a known biological response. Sub-inhibitory concentrations (sub-MICs) of some antibiotics can act as signaling molecules, inducing a stress response in bacteria that can paradoxically upregulate genes associated with biofilm formation, leading to increased biofilm production.[11] This underscores the importance of testing a full concentration gradient to identify the true inhibitory and eradication thresholds.
Q5: How does this compound's mechanism of action relate to its effect on biofilms?
A: this compound is a β-lactam antibiotic, a class of drugs that inhibits bacterial cell wall synthesis. This mechanism is most effective against rapidly dividing cells. Within a mature biofilm, many bacteria are in a slow-growing or dormant state with reduced metabolic activity, which contributes to their tolerance.[6][12] While this compound can be effective at preventing biofilm formation (MBIC) by targeting initial cell division, its ability to eradicate mature biofilms (MBEC) is often limited without combining it with other agents that can disrupt the biofilm matrix or target dormant cells.[13][14]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for anti-biofilm assays.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound shows no effect on mature biofilm, even at high concentrations. | 1. The biofilm is highly tolerant due to the mature EPS matrix and dormant persister cells.[6][13][14] 2. The incubation time with this compound is too short. 3. The bacterial strain is inherently resistant or a strong biofilm producer. | 1. Test for Synergy: Combine this compound with a matrix-degrading enzyme (e.g., DNase I) or another class of antibiotic (e.g., an aminoglycoside) to look for synergistic effects.[15][16] 2. Increase Exposure Time: Extend the incubation period with this compound to 24, 48, or even 72 hours.[17] 3. Target Immature Biofilms: Test this compound's efficacy on younger biofilms (e.g., 4-8 hours old) in addition to mature ones (24-48 hours). |
| An increase in biofilm formation is observed after adding this compound. | The tested concentrations are sub-inhibitory (sub-MIC) and are inducing a stress response that promotes biofilm formation.[18] | Expand Concentration Range: Test a much broader range of this compound concentrations, extending well above the predetermined MIC, to find the inflection point where inhibition begins. Ensure your range includes concentrations from 0.1x MIC to over 1000x MIC. |
| High variability between replicate wells in my microtiter plate assay. | 1. Inconsistent washing steps are removing variable amounts of biofilm.[19] 2. Uneven initial inoculation or "edge effects" in the microtiter plate. 3. The bacterial strain forms clumpy, non-uniform biofilms. | 1. Standardize Washing: Use a multichannel pipette or plate washer for gentle, consistent washing. Avoid directing the stream directly onto the biofilm. 2. Improve Inoculation: Ensure the bacterial culture is well-mixed before dispensing. Avoid using the outer wells of the plate or fill them with sterile media to minimize evaporation. 3. Increase Replicates: Use a higher number of technical replicates (e.g., 6-8 wells per condition) to improve statistical power. |
| Crystal Violet (CV) staining results do not correlate with cell viability (CFU counts). | CV dye stains the total biofilm biomass, including the EPS matrix and both live and dead cells.[19][20] A treatment could kill bacteria without removing the matrix, leading to a high CV reading but low CFU count. | Use a Viability Stain: Complement CV assays with a direct measure of cell viability. Perform CFU counts from disrupted biofilms or use viability stains like Resazurin, XTT, or live/dead fluorescent stains (e.g., SYTO 9/Propidium Iodide) for a more accurate assessment of this compound's bactericidal effect.[20] |
Section 3: Experimental Protocols
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Preparation: Prepare a 0.5 McFarland standard suspension of the test bacterium in a suitable broth (e.g., Tryptic Soy Broth - TSB). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound across 10 wells, leaving one well as a positive control (bacteria, no antibiotic) and one as a negative control (broth only).
-
Inoculation: Add the diluted bacterial suspension to each well containing the antibiotic dilutions and the positive control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth).[21]
Protocol 3.2: Biofilm Formation and Quantification using Crystal Violet (CV) Assay
-
Biofilm Growth: In a 96-well flat-bottom plate, add 100 µL of a standardized bacterial culture (e.g., 10⁷ CFU/mL in TSB with 1% glucose) to each well.[6][7] Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells 2-3 times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove loosely attached cells.
-
Fixation: Add 150 µL of methanol to each well and incubate for 15-20 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry completely. Add 150 µL of 0.1% Crystal Violet solution to each well and stain for 15 minutes at room temperature.[8]
-
Final Wash: Discard the CV solution and wash the plate thoroughly with distilled water until the wash water runs clear.
-
Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[19]
-
Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[19]
Protocol 3.3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
-
Establish Biofilm: Grow mature biofilms in a 96-well plate as described in Protocol 3.2 (Step 1).
-
Wash: After incubation, gently remove the planktonic cells and wash the wells twice with sterile PBS.[4]
-
Antibiotic Challenge: Prepare two-fold serial dilutions of this compound in fresh growth medium. Add 200 µL of these dilutions to the wells containing the established biofilms. Include a positive control well (biofilm with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate for another 24 hours at 37°C.[4]
-
Assessment of Viability: After incubation, remove the antibiotic solution. The viability of the remaining biofilm can be assessed in two ways:
-
Regrowth Method: Wash the wells with PBS, add 200 µL of fresh, antibiotic-free broth, and incubate for an additional 24 hours. The MBEC is the lowest this compound concentration that results in no turbidity (no regrowth).[4]
-
CFU Counting: After the antibiotic challenge, physically scrape the biofilm from the well walls, resuspend it in PBS, and perform serial dilutions and plate counts to determine the number of surviving bacteria. The MBEC is the lowest concentration that causes a significant reduction (e.g., 3-log or 99.9%) in CFUs compared to the untreated control.
-
Section 4: Data Presentation
Table 1: Comparison of Key Anti-Biofilm Metrics
| Metric | Measures Efficacy Against... | Typical Concentration Relative to MIC | Primary Use |
| MIC | Planktonic (free-floating) cells | Baseline (1x) | Standard antibiotic susceptibility testing. |
| MBIC | Initial biofilm formation/attachment | Often similar to or slightly higher than MIC (2-8x) | Screening for agents that prevent biofilm colonization. |
| MBEC | Mature, established biofilms | Significantly higher than MIC (10x to >1000x)[3][4] | Assessing agents for treating existing biofilm infections. |
Table 2: Example this compound Concentration Ranges for Different Biofilm Assays (Inferred from Related Antibiotics)
| Bacterial Species | Assay Type | Example Concentration Range | Reference (Related Antibiotic) |
| Staphylococcus aureus | Biofilm Inhibition (MBIC) | 0.5 - 8 mg/L | [7][8] |
| Staphylococcus aureus | Biofilm Eradication (MBEC) | 64 - >4096 mg/L | [9][10] |
| Pseudomonas aeruginosa | Biofilm Inhibition/Eradication | 32 - >1024 mg/L | [21][22] |
| Enterococcus faecalis | Biofilm Inhibition/Eradication | Sub-MIC to >512x MIC | [3][23] |
| Disclaimer: These ranges are based on data for related β-lactam antibiotics and should be used as a starting point. The optimal concentration of this compound must be determined empirically for each specific bacterial strain and experimental condition. |
Section 5: Visualizations
Caption: Workflow for optimizing this compound concentration in anti-biofilm studies.
Caption: Relationship between MIC and MBEC for planktonic vs. biofilm bacteria.
Caption: Pathway for sub-MIC antibiotic-induced biofilm formation.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Challenges of antibiotic resistance biofilms and potential combating strategies: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ors.org [ors.org]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Pulse Dosing of Antibiotic Enhances Killing of a Staphylococcus aureus Biofilm [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vitro synergism and anti-biofilm activity of ampicillin, gentamicin, ceftaroline and ceftriaxone against Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic Effects and Antibiofilm Properties of Chimeric Peptides against Multidrug-Resistant Acinetobacter baumannii Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of sub-inhibitory concentrations of nafcillin, vancomycin, ciprofloxacin, and rifampin on biofilm formation of clinical methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Resistance in Pseudomonas aeruginosa Biofilms - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 22. Pseudomonas aeruginosa Is More Tolerant Under Biofilm Than Under Planktonic Growth Conditions: A Multi-Isolate Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of sub-inhibitory concentrations of antibiotics on biofilm formation and expression of virulence genes in penicillin-resistant, ampicillin-susceptible Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Apalcillin Degradation Kinetics in Physiological Buffer: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of apalcillin in physiological buffers. The information is presented in a question-and-answer format to directly address common issues and facilitate experimental troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation in physiological buffer?
A1: The primary degradation pathway for this compound, like other β-lactam antibiotics, is the hydrolysis of the amide bond in the four-membered β-lactam ring. This process leads to the formation of inactive penicilloic acid isomers. The degradation is primarily influenced by pH and temperature.
Q2: What is the expected stability of this compound in a standard physiological buffer (e.g., PBS, pH 7.4) at 37°C?
Q3: How does pH affect the degradation rate of this compound?
A3: The degradation of penicillins is subject to both specific-acid and specific-base catalysis. The stability of penicillins is generally greatest in the pH range of 6.0 to 7.0. Outside of this range, the degradation rate increases significantly. In strongly acidic or alkaline solutions, the degradation is rapid[2][3].
Q4: How does temperature influence this compound degradation?
A4: The degradation of this compound is temperature-dependent. As with most chemical reactions, an increase in temperature accelerates the rate of degradation. Storing this compound solutions at lower temperatures (e.g., 2-8°C) will significantly slow down the hydrolysis of the β-lactam ring and extend the drug's stability.
Troubleshooting Guide
Issue 1: Rapid loss of this compound concentration in my experiment.
-
Possible Cause 1: Incorrect buffer pH.
-
Troubleshooting Step: Verify the pH of your physiological buffer. The optimal pH for penicillin stability is between 6.0 and 7.0. A pH outside this range, especially above 7.5 or below 5.5, will accelerate degradation.
-
-
Possible Cause 2: Elevated temperature.
-
Troubleshooting Step: Ensure your experimental setup maintains the intended temperature. If conducting experiments at 37°C, minimize the time the stock solutions are kept at this temperature before use. Prepare fresh solutions and use them promptly.
-
-
Possible Cause 3: Presence of catalytic agents.
-
Troubleshooting Step: Certain metal ions can catalyze the hydrolysis of the β-lactam ring. Ensure high-purity water and reagents are used for buffer preparation.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Inconsistent solution preparation.
-
Troubleshooting Step: Standardize your protocol for solution preparation. Ensure this compound is fully dissolved and the buffer is well-mixed before each experiment.
-
-
Possible Cause 2: Variation in incubation time.
-
Troubleshooting Step: Use a calibrated timer and be precise with the start and end times of your incubation periods.
-
-
Possible Cause 3: Analytical variability.
-
Troubleshooting Step: Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy to ensure reliable quantification.
-
Quantitative Data Summary
Since specific kinetic data for this compound is limited, the following table summarizes the stability of the structurally similar ampicillin under various conditions to provide an estimate.
| Antibiotic | Buffer/Solvent | pH | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| Ampicillin | Phosphate Buffer | 7.0 | 37 | ~15.3 | ~0.045 |
| Ampicillin | Citrate Buffer | 7.0 | 37 | >24 | <0.029 |
| Ampicillin | 0.9% NaCl | - | 25 | ~20 | ~0.035 |
| Ampicillin | 0.9% NaCl | - | 5 | >168 | <0.004 |
Note: The data presented are approximations derived from various studies on ampicillin and should be used as a guideline. Experimental determination of this compound's degradation kinetics under specific experimental conditions is recommended.
Experimental Protocols
Protocol 1: Determination of this compound Degradation Kinetics using HPLC
This protocol outlines a method to determine the degradation rate of this compound in a physiological buffer.
1. Materials:
- This compound sodium salt (analytical standard)
- Phosphate Buffered Saline (PBS), pH 7.4
- Acetonitrile (HPLC grade)
- Ortho-phosphoric acid (for mobile phase pH adjustment)
- High-purity water
- Thermostated incubator or water bath
- High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.
2. Preparation of Solutions:
- This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in PBS (pH 7.4). Prepare this solution fresh immediately before the experiment.
- Mobile Phase (Isocratic): A mixture of acetonitrile and phosphate buffer (e.g., 20:80 v/v), with the pH of the aqueous phase adjusted to 3.0 with ortho-phosphoric acid. The exact ratio may need optimization depending on the column and system.
3. Experimental Procedure:
- Place a known concentration of this compound solution in PBS (e.g., 100 µg/mL) in a thermostated incubator at 37°C.
- At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the solution.
- Immediately dilute the aliquot with the mobile phase to stop further degradation and bring it within the calibration curve range.
- Inject the diluted sample into the HPLC system.
- Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 220-230 nm).
4. Data Analysis:
- Generate a calibration curve using freshly prepared this compound standards of known concentrations.
- Quantify the concentration of this compound in each sample based on the peak area from the HPLC chromatogram and the calibration curve.
- Plot the natural logarithm of the this compound concentration (ln[A]) versus time.
- If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the degradation rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for determining this compound degradation kinetics.
References
Inconsistent Apalcillin MIC results causes and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Apalcillin Minimum Inhibitory Concentration (MIC) results. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum beta-lactam antibiotic belonging to the acylureidopenicillin class. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, this compound disrupts the final stage of peptidoglycan synthesis, an essential component of the cell wall. This interference leads to cell lysis and bacterial death.
Q2: What are the common applications of this compound MIC testing?
This compound MIC testing is crucial for:
-
Antimicrobial Susceptibility Testing: Determining the in vitro susceptibility of bacterial isolates to this compound, guiding therapeutic choices.
-
Drug Discovery and Development: Evaluating the potency of new antibiotic candidates and understanding resistance mechanisms.
-
Epidemiological Surveillance: Monitoring trends in antibiotic resistance in bacterial populations.
Q3: What are the standard methods for determining this compound MIC?
The two most common methods for determining MIC values are broth microdilution and agar dilution. Both methods involve exposing a standardized bacterial inoculum to a range of antibiotic concentrations to identify the lowest concentration that inhibits visible growth.
Troubleshooting Inconsistent this compound MIC Results
Inconsistent MIC results can arise from a variety of technical and biological factors. This guide provides a systematic approach to troubleshooting and resolving these issues.
Issue 1: High Variability in MIC Values Between Replicates
Possible Causes:
-
Inconsistent inoculum preparation.
-
Pipetting errors leading to incorrect antibiotic concentrations.
-
Contamination of the bacterial culture or media.
Solutions:
-
Standardize Inoculum Preparation: Ensure the bacterial suspension is homogenous and adjusted to the correct turbidity (e.g., 0.5 McFarland standard).
-
Calibrate Pipettes: Regularly calibrate and verify the accuracy of pipettes used for serial dilutions.
-
Aseptic Technique: Strictly adhere to aseptic techniques to prevent contamination.
-
Quality Control: Include a known quality control (QC) strain with established this compound MIC ranges in each experiment to validate the assay.
Issue 2: Unexpectedly High MIC Values (Resistance)
Possible Causes:
-
Beta-Lactamase Production: The bacterial strain may produce beta-lactamase enzymes that hydrolyze and inactivate this compound.
-
"Inoculum Effect": A higher than recommended bacterial inoculum can lead to increased MIC values, especially for beta-lactam antibiotics.[1] This is due to the increased number of bacteria overwhelming the antibiotic.
-
Altered Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce their affinity for this compound, leading to resistance.
Solutions:
-
Test for Beta-Lactamase Production: Use a chromogenic method (e.g., nitrocefin test) to detect the presence of beta-lactamases.
-
Verify Inoculum Density: Perform colony counts on the inoculum to ensure it is within the recommended range (typically 5 x 10^5 CFU/mL for broth microdilution).
-
Molecular Analysis: If resistance persists, consider molecular methods to sequence the genes encoding PBPs to identify potential resistance mutations.
Issue 3: Unexpectedly Low MIC Values (Hyper-susceptibility)
Possible Causes:
-
Antibiotic Degradation: Improper storage or handling of the this compound stock solution can lead to degradation and reduced potency.
-
Low Inoculum Density: An inoculum concentration that is too low can result in artificially low MIC values.
-
Incorrect Media Formulation: The pH or cation concentration of the Mueller-Hinton medium can affect this compound's activity.
Solutions:
-
Proper Antibiotic Handling: Prepare fresh this compound stock solutions and store them at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
-
Confirm Inoculum Concentration: Verify the inoculum density through plating and colony counting.
-
Use Standardized Media: Utilize commercially prepared and quality-controlled Mueller-Hinton agar or broth to ensure consistency.
Data Presentation
Table 1: Factors Influencing this compound MIC Results
| Factor | Effect of Variation | Recommended Practice |
| Inoculum Size | Higher inoculum can lead to a significant increase in MIC (Inoculum Effect).[1] | Standardize to 5 x 10^5 CFU/mL for broth microdilution. |
| Beta-Lactamase | Enzymatic degradation of this compound results in higher MICs. | Test for beta-lactamase production in resistant isolates. |
| Medium pH | Suboptimal pH can affect the stability and activity of this compound. | Use Mueller-Hinton medium with a pH between 7.2 and 7.4. |
| Incubation Time | Prolonged incubation may lead to antibiotic degradation and higher MICs. | Adhere to standardized incubation times (16-20 hours for most bacteria). |
| This compound Stability | Degradation of this compound in solution leads to inaccurate, lower potency. | Prepare fresh stock solutions and store them properly. |
Experimental Protocols
Broth Microdilution MIC Protocol for this compound
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile distilled water or buffer) to a high concentration (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store in aliquots at -20°C or below.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
MIC Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
The final concentrations should typically range from 128 µg/mL to 0.125 µg/mL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation and Interpretation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Dilution MIC Protocol for this compound
-
Preparation of Antibiotic Plates:
-
Prepare a series of Mueller-Hinton agar plates containing two-fold serial dilutions of this compound.
-
Add the appropriate volume of this compound stock solution to molten and cooled (45-50°C) agar before pouring the plates.
-
Include a control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial inoculum as described for the broth microdilution method.
-
The final inoculum to be spotted onto the agar surface should be approximately 1 x 10^4 CFU per spot.
-
-
Inoculation and Incubation:
-
Using an inoculum replicator, spot the standardized bacterial suspension onto the surface of each antibiotic-containing plate and the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria (defined as no growth, a faint haze, or one to two colonies).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Mechanism of this compound action and resistance via beta-lactamase.
References
Apalcillin Stability in Aqueous Solution: A Technical Support Resource
Disclaimer: This technical support guide addresses the factors affecting the stability of Apalcillin in aqueous solutions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document leverages data from Ampicillin, a structurally and chemically similar β-lactam antibiotic. The principles and data presented for Ampicillin are expected to be highly relevant to this compound and can serve as a valuable reference for experimental design and troubleshooting.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary factors affecting the stability of this compound in aqueous solution?
The stability of this compound, like other penicillins, in an aqueous solution is primarily influenced by three main factors:
-
pH of the solution: this compound is susceptible to both acid and base catalysis, with maximum stability in the weakly acidic to neutral pH range.
-
Temperature: Higher temperatures accelerate the degradation process.
-
Concentration: The stability of this compound may decrease as its concentration in the solution increases.[1][2]
Q2: My this compound solution has changed color. What does this indicate?
A change in the color or clarity of your this compound solution, such as the appearance of a yellow tint or particulate matter, is a visual indicator of degradation.[3] It is recommended to discard the solution and prepare a fresh batch.
Q3: How does the pH of the solution impact this compound stability?
The pH of the aqueous solution is a critical factor in the stability of this compound. The β-lactam ring, which is essential for its antibacterial activity, is highly susceptible to hydrolysis under both acidic and alkaline conditions.[1] Studies on similar penicillins show that the minimum degradation rate is typically observed at a pH of around 5-6.[1] At pH values outside of this optimal range, the rate of degradation increases significantly.
Q4: What is the recommended storage temperature for this compound solutions?
For short-term storage, it is advisable to keep this compound solutions refrigerated (2-8 °C). For long-term storage of stock solutions, freezing (-20 °C) is recommended.[1][4] Room temperature storage leads to a more rapid loss of potency.[1][3]
Q5: Does the concentration of this compound in the solution affect its stability?
Yes, the stability of this compound in an aqueous solution can be inversely proportional to its concentration.[1][2] More concentrated solutions may degrade more rapidly than diluted ones.[1]
Quantitative Data on Stability
The following tables summarize the stability of Ampicillin, a close structural analog of this compound, under various conditions. This data can be used to guide the preparation and storage of this compound solutions.
Table 1: Stability of Ampicillin Solutions at Various Temperatures
| Concentration | Solvent | Storage Temperature | Stability (Time to reach 90% of initial concentration) |
| 24 g/L | 0.9% Sodium Chloride | 25°C | 30 hours[3][5] |
| 24 g/L | 0.9% Sodium Chloride | 30°C | 30 hours[3][5] |
| 24 g/L | 0.9% Sodium Chloride | 37°C | 24 hours[3][5] |
| 15 mg/mL | Not Specified | 2-8°C | 72 hours[1] |
| 50 mg/mL | Not Specified | 2-8°C | 24 hours[1] |
Table 2: General Effect of pH on Penicillin Stability
| pH Range | Effect on Stability |
| < 4 | Rapid degradation due to acid catalysis |
| 4 - 5 | Increased stability, approaching optimal range |
| 5 - 6 | Optimal stability[1] |
| 6 - 7 | Good stability, but degradation rate starts to increase |
| > 7 | Rapid degradation due to base catalysis[6] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Penicillin Analysis
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution using HPLC.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired aqueous medium (e.g., purified water, saline, or a specific buffer).
-
Prepare calibration standards of this compound at different concentrations.
-
Store the test solutions under the desired experimental conditions (e.g., different temperatures).
-
-
Chromatographic Conditions (Example for Ampicillin):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[4]
-
Flow Rate: As per column specifications (e.g., 1.0 mL/min).
-
Detection: UV spectrophotometer at a wavelength appropriate for this compound (e.g., 240 nm for Ampicillin).
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
At specified time points, withdraw an aliquot of the test solution.
-
If necessary, dilute the aliquot to fall within the concentration range of the calibration standards.
-
Inject the sample onto the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the test samples at each time point using the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point to determine the stability.
-
Visualizations
Caption: Key factors influencing the degradation of this compound in aqueous solutions.
Caption: Simplified degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for an this compound stability study.
References
- 1. Ampicillin Stability in a Portable Elastomeric Infusion Pump: A Step Forward in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com:443 [scispace.com:443]
- 5. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Strategies to Prevent Apalcillin Inactivation by Beta-Lactamases
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the inactivation of Apalcillin by beta-lactamase enzymes in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound inactivation in vitro?
A1: this compound, a beta-lactam antibiotic, is primarily inactivated by beta-lactamase enzymes produced by various bacteria. These enzymes hydrolyze the amide bond in the beta-lactam ring of this compound, rendering the antibiotic ineffective as it can no longer bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Q2: How can I prevent this compound inactivation in my experiments?
A2: The most effective method to prevent this compound inactivation by beta-lactamases in vitro is to use it in combination with a beta-lactamase inhibitor. These compounds bind to and inactivate the beta-lactamase enzymes, thereby protecting this compound from degradation and allowing it to exert its antibacterial effect.
Q3: Which beta-lactamase inhibitors are commonly used for in vitro studies with penicillins like this compound?
A3: Commonly used and commercially available beta-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam. The choice of inhibitor may depend on the specific type of beta-lactamase being investigated.
Q4: Are there specific types of beta-lactamases that are known to inactivate this compound?
A4: this compound is susceptible to a broad range of beta-lactamases, including many of the common plasmid-mediated enzymes such as TEM and SHV types, which are prevalent in Gram-negative bacteria.
Q5: Where can I find quantitative data on the efficacy of this compound with beta-lactamase inhibitors?
Quantitative Data: Efficacy of Penicillin/Beta-Lactamase Inhibitor Combinations
The following tables provide surrogate MIC data for piperacillin and amoxicillin in combination with beta-lactamase inhibitors against various bacterial strains. This data can be used as a reference for designing experiments with this compound.
Table 1: Comparative MICs (µg/mL) of Piperacillin with and without Tazobactam
| Bacterial Species | Beta-Lactamase Type | Piperacillin Alone (MIC90) | Piperacillin/Tazobactam (MIC90) |
| Escherichia coli | ESBL (TEM, SHV) | >128 | 16 |
| Klebsiella pneumoniae | ESBL (TEM, SHV) | >128 | 16 |
| Pseudomonas aeruginosa | AmpC, various | 32 | 16 |
| Enterobacter cloacae | AmpC | >128 | 32 |
Data synthesized from publicly available research.
Table 2: Comparative MICs (µg/mL) of Amoxicillin with and without Clavulanic Acid
| Bacterial Species | Beta-Lactamase Type | Amoxicillin Alone (MIC90) | Amoxicillin/Clavulanic Acid (MIC90) |
| Escherichia coli | TEM-1 | >128 | 8 |
| Haemophilus influenzae | TEM-1 | 32 | 2 |
| Staphylococcus aureus | Penicillinase | >128 | 1 |
| Bacteroides fragilis | Metallo-beta-lactamase | 64 | 4 |
Data synthesized from publicly available research.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound in combination with a beta-lactamase inhibitor against a target bacterial strain.
Materials:
-
This compound sodium salt
-
Beta-lactamase inhibitor (e.g., potassium clavulanate, sulbactam sodium, tazobactam sodium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in sterile distilled water (e.g., 1280 µg/mL).
-
Prepare a stock solution of the beta-lactamase inhibitor in sterile distilled water (e.g., 40 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the this compound stock solution.
-
Perform serial two-fold dilutions of this compound across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the last column.
-
To each well containing the diluted this compound, add a fixed concentration of the beta-lactamase inhibitor (e.g., 4 µg/mL). A separate set of dilutions should be prepared for this compound alone as a control.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10^6 CFU/mL.
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Determination of Beta-Lactamase Kinetic Parameters (K_m and k_cat)
This protocol describes a spectrophotometric method to determine the kinetic parameters of a purified beta-lactamase enzyme acting on this compound.
Materials:
-
Purified beta-lactamase enzyme
-
This compound sodium salt
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a series of this compound solutions of varying concentrations in phosphate buffer.
-
Prepare a solution of the purified beta-lactamase in phosphate buffer at a known concentration.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at a wavelength where the hydrolysis of the beta-lactam ring of this compound causes a change in absorbance (typically in the UV range, e.g., 235 nm).
-
Equilibrate the this compound solution in the cuvette to the desired temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Add a small, known amount of the beta-lactamase solution to the cuvette containing the this compound solution and mix quickly.
-
Immediately start recording the change in absorbance over time.
-
-
Data Analysis:
-
Determine the initial velocity (V_0) of the reaction from the linear portion of the absorbance vs. time plot for each this compound concentration.
-
Plot the initial velocities (V_0) against the corresponding this compound concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the K_m (Michaelis constant) and V_max (maximum velocity).
-
Calculate the turnover number (k_cat) using the equation: k_cat = V_max / [E], where [E] is the enzyme concentration.
-
Troubleshooting Guides
Issue 1: High MIC values for this compound even in the presence of a beta-lactamase inhibitor.
-
Possible Cause 1: The bacterial strain produces a beta-lactamase that is not effectively inhibited by the chosen inhibitor.
-
Solution: Test a different class of beta-lactamase inhibitor. For example, if a Class A inhibitor (clavulanic acid) is ineffective, the enzyme may be a Class C (AmpC) or Class D (OXA) beta-lactamase, which may be better inhibited by avibactam (though this is a newer, less commonly used inhibitor in basic research).
-
-
Possible Cause 2: The bacterial strain possesses other resistance mechanisms, such as altered penicillin-binding proteins (PBPs) or efflux pumps.
-
Solution: Investigate other resistance mechanisms. This may involve sequencing the genes for PBPs or using efflux pump inhibitors in your assays.
-
-
Possible Cause 3: The concentration of the inhibitor is insufficient to inactivate the amount of beta-lactamase produced by the bacterial inoculum.
-
Solution: Increase the fixed concentration of the beta-lactamase inhibitor in your assay.
-
Issue 2: Inconsistent or non-reproducible results in enzyme kinetic assays.
-
Possible Cause 1: Instability of this compound or the beta-lactamase enzyme under the assay conditions.
-
Solution: Prepare fresh solutions of this compound and the enzyme for each experiment. Keep enzyme solutions on ice. Ensure the buffer pH and temperature are optimal and stable throughout the experiment.
-
-
Possible Cause 2: Inaccurate determination of the initial velocity (V_0).
-
Solution: Ensure that you are measuring the true initial rate before substrate depletion or product inhibition occurs. This may require using a lower enzyme concentration or measuring at shorter time points.
-
-
Possible Cause 3: Contamination of the purified enzyme with other proteins.
-
Solution: Verify the purity of your enzyme preparation using SDS-PAGE.
-
Visualizations
Caption: Mechanism of this compound action, its inactivation by beta-lactamases, and prevention by inhibitors.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Troubleshooting logic for high MIC results with this compound and a beta-lactamase inhibitor.
Impact of media components on Apalcillin in vitro activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro activity of Apalcillin. The information below addresses common issues related to the influence of media components on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain?
A1: Variability in this compound MIC values can often be attributed to inconsistencies in the assay medium. Key media components that can influence this compound's in vitro activity include:
-
Protein Content: The presence of proteins, such as albumin from serum supplementation, can lead to protein binding of this compound, reducing its bioavailable concentration and resulting in an apparently higher MIC.[1][2][3]
-
Divalent Cations: The concentration of divalent cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) can affect the stability of the bacterial outer membrane and the activity of some beta-lactam antibiotics.
-
pH of the Medium: The stability of the beta-lactam ring in this compound is pH-dependent. Deviations from the optimal pH range can lead to degradation of the antibiotic over the incubation period, yielding inaccurate results.[3]
-
Inoculum Size: While not a media component, variations in the final bacterial concentration can significantly impact MIC results.
Q2: What is the recommended medium for this compound susceptibility testing?
A2: For standardized antimicrobial susceptibility testing, Mueller-Hinton Broth (MHB) is the internationally recognized and recommended medium. Its formulation is well-defined and contains controlled concentrations of components that could otherwise interfere with antibiotic activity, such as divalent cations. Using standardized MHB is crucial for obtaining reproducible and comparable MIC results.
Q3: How does the addition of serum to my culture medium affect this compound's activity?
A3: Adding serum or albumin to your medium will likely decrease the apparent in vitro activity of this compound, leading to a higher MIC.[2] This is due to the phenomenon of plasma protein binding.[3] this compound, like many penicillins, can bind to albumin.[1] The bound fraction of the drug is unavailable to exert its antibacterial effect, so only the free, unbound fraction is active.[2] When comparing results, it is critical to report the percentage of serum used in the experimental medium.
Q4: Can the pH of the growth medium impact the experimental results?
A4: Yes, the pH of the medium is a critical factor. Beta-lactam antibiotics, including this compound, are susceptible to hydrolysis, and the rate of this degradation is influenced by pH.[3] If the pH of your medium shifts significantly during bacterial growth or is improperly buffered, this compound may degrade, leading to an overestimation of the MIC. It is advisable to ensure your medium is well-buffered and to check the pH before and after incubation if you suspect this might be an issue.
Troubleshooting Guide
If you are encountering unexpected or inconsistent results in your this compound in vitro experiments, consult the following troubleshooting table.
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected MIC values | Protein Binding: Presence of serum or albumin in the medium. | Quantify the protein concentration in your medium. If possible, perform experiments in a protein-free medium like standard Mueller-Hinton Broth for comparison. Report the protein content in your methodology. |
| Drug Degradation: Sub-optimal pH of the medium or prolonged incubation at 37°C. | Ensure the medium is properly buffered to a physiological pH (typically 7.2-7.4). Minimize the time the antibiotic is exposed to incubation temperatures before the experiment. | |
| Poor reproducibility of MIC values | Inconsistent Media Preparation: Batch-to-batch variation in custom-prepared media. | Use a standardized, commercially available medium such as Mueller-Hinton Broth. If preparing your own medium, adhere strictly to the formulation and quality control each batch. |
| Variable Cation Concentration: Inconsistent levels of Mg²⁺ and Ca²⁺. | Use a medium with defined cation concentrations or supplement with known amounts of these ions to ensure consistency. | |
| No antibacterial activity observed | Complete Drug Degradation: Extreme pH or temperature exposure. | Prepare fresh this compound stock solutions for each experiment. Verify the pH of your final medium. |
| High Protein Concentration: Very high levels of serum in the medium binding most of the drug. | Reduce the percentage of serum in your medium or use a method like equilibrium dialysis to determine the free fraction of this compound.[4] |
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of this compound.
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (or your specific test medium) into each well of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the this compound stock solution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to create a gradient of antibiotic concentrations. Discard the final 50 µL from the last column.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test organism overnight on an appropriate agar plate.
-
Pick several colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the test medium so that the final concentration in each well, after inoculation, will be approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate. This will bring the total volume in each well to 100 µL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.
-
Visualizations
Caption: Workflow for Determining this compound MIC.
Caption: Factors Influencing this compound's Observed MIC.
References
- 1. Studies on protein binding of antibiotics. II. Effect of this compound on protein binding and pharmacokinetics of cefoperazone and cefazolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding of Antibiotics to Bovine and Ovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Apalcillin Resistance in Long-Term Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the development of Apalcillin resistance in bacteria during long-term laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which bacteria develop resistance to this compound, a beta-lactam antibiotic?
A1: Bacteria primarily develop resistance to this compound and other beta-lactam antibiotics through four key mechanisms:
-
Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive.
-
Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of this compound, which reduce the binding affinity of the drug.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict the entry of this compound into the cell.
-
Efflux Pumps: The overexpression of membrane proteins that actively transport this compound out of the bacterial cell, preventing it from reaching its PBP targets.
Q2: How can I monitor the development of this compound resistance in my long-term bacterial cultures?
A2: The most common method is to perform serial passage experiments and regularly measure the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial population. A steady increase in the MIC value over time indicates the development of resistance.
Q3: What is a serial passage experiment for inducing antibiotic resistance?
A3: A serial passage experiment, also known as experimental evolution, involves repeatedly exposing a bacterial population to sub-lethal concentrations of an antibiotic. In each passage, bacteria that survive the antibiotic exposure are used to inoculate a fresh culture medium containing the antibiotic. This process selects for mutants with increased resistance over time.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Values in Serial Passage Experiments
| Problem | Possible Causes | Recommended Solutions |
| Fluctuating MIC values between passages. | Inconsistent inoculum size. Variability in media preparation. Pipetting errors during serial dilutions. | Standardize your protocol for inoculum preparation to ensure a consistent cell density in each experiment. Prepare a large batch of media for the entire experiment to minimize variability. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Sudden, large jumps in MIC. | Contamination with a more resistant organism. Emergence of a highly resistant mutant that has rapidly taken over the population. | Perform a Gram stain and streak the culture on selective media to check for contamination. Isolate single colonies from the resistant population and determine their individual MICs to confirm the presence of a highly resistant subpopulation. |
| MIC values decrease in later passages. | Loss of the resistance mechanism in the absence of consistent selective pressure. Fitness cost associated with the resistance mechanism. | Ensure that the antibiotic concentration is maintained at an appropriate sub-inhibitory level throughout the experiment. Analyze the growth rate of the resistant isolates compared to the parental strain to assess any fitness costs. |
Troubleshooting Beta-Lactamase Activity Assays
| Problem | Possible Causes | Recommended Solutions |
| No or low beta-lactamase activity detected in a resistant strain. | The resistance mechanism may not be beta-lactamase production (e.g., PBP modification, efflux). The beta-lactamase is inducible and was not properly induced. Incorrect assay conditions (e.g., pH, temperature). | Investigate other resistance mechanisms. Grow the bacteria in the presence of a sub-inhibitory concentration of a beta-lactam antibiotic to induce enzyme expression. Optimize the assay buffer pH and incubation temperature according to the protocol. |
| High background signal in the colorimetric assay. | Spontaneous hydrolysis of the chromogenic substrate (e.g., nitrocefin). Contamination of reagents. | Prepare fresh substrate solution for each experiment. Run a "no enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your sample readings. Use sterile, nuclease-free water and reagents. |
Troubleshooting Efflux Pump Activity Assays (Ethidium Bromide Efflux)
| Problem | Possible Causes | Recommended Solutions |
| No difference in ethidium bromide accumulation between the wild-type and suspected resistant strain. | Efflux is not the primary resistance mechanism. The specific efflux pump is not a substrate for ethidium bromide. The efflux pump inhibitor is not effective. | Investigate other resistance mechanisms. Use other fluorescent substrates known to be extruded by a wider range of efflux pumps. Test different concentrations of the efflux pump inhibitor or try a different inhibitor. |
| High fluorescence in the "no cells" control. | Contamination of the buffer with fluorescent compounds. | Use high-purity, sterile buffers and reagents. |
| Cell viability is compromised. | High concentrations of ethidium bromide or the efflux pump inhibitor are toxic. | Determine the MIC of ethidium bromide and the inhibitor for your bacterial strain and use sub-inhibitory concentrations in the assay. |
Quantitative Data Summary
The following table provides an example of how to present quantitative data on the evolution of this compound resistance during a serial passage experiment.
Table 1: Evolution of this compound MIC in Pseudomonas aeruginosa during a 20-day Serial Passage Experiment
| Day | Passage Number | This compound Concentration (µg/mL) | MIC (µg/mL) | Fold Increase in MIC |
| 0 | 0 | 0 | 4 | 1 |
| 2 | 1 | 2 | 4 | 1 |
| 4 | 2 | 2 | 8 | 2 |
| 6 | 3 | 4 | 16 | 4 |
| 8 | 4 | 8 | 16 | 4 |
| 10 | 5 | 8 | 32 | 8 |
| 12 | 6 | 16 | 64 | 16 |
| 14 | 7 | 32 | 64 | 16 |
| 16 | 8 | 32 | 128 | 32 |
| 18 | 9 | 64 | 256 | 64 |
| 20 | 10 | 128 | 256 | 64 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Prepare Materials:
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Bacterial culture grown to mid-log phase (e.g., OD600 of 0.5).
-
This compound stock solution of known concentration.
-
-
Procedure:
-
Add 100 µL of sterile MHB to all wells of the 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
Prepare a bacterial inoculum suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a growth control (wells with bacteria but no antibiotic) and a sterility control (wells with medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Beta-Lactamase Activity Assay using Nitrocefin
-
Prepare Materials:
-
Bacterial cell lysate or periplasmic extract.
-
Nitrocefin stock solution (a chromogenic cephalosporin).
-
Phosphate buffer (pH 7.0).
-
Microplate reader or spectrophotometer.
-
-
Procedure:
-
Prepare a working solution of nitrocefin in phosphate buffer.
-
Add a known amount of the bacterial lysate or extract to the wells of a microtiter plate.
-
Add the nitrocefin working solution to each well to initiate the reaction.
-
Immediately measure the change in absorbance at 486 nm over time. The hydrolysis of the beta-lactam ring in nitrocefin results in a color change from yellow to red.
-
Calculate the rate of hydrolysis, which is proportional to the beta-lactamase activity.
-
Protocol 3: Ethidium Bromide Efflux Assay
-
Prepare Materials:
-
Bacterial cells grown to mid-log phase.
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide solution.
-
An efflux pump inhibitor (EPI) solution (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP).
-
Glucose solution.
-
Fluorometer or fluorescence plate reader.
-
-
Procedure:
-
Wash the bacterial cells with PBS and resuspend them in PBS.
-
Load the cells with ethidium bromide in the presence of the EPI to inhibit efflux and allow the dye to accumulate.
-
Wash the cells to remove extracellular ethidium bromide and the EPI.
-
Resuspend the cells in PBS containing glucose to energize the efflux pumps.
-
Monitor the decrease in fluorescence over time as ethidium bromide is pumped out of the cells. A faster decrease in fluorescence indicates higher efflux activity.
-
Visualizations
Caption: Mechanisms of this compound resistance in bacteria.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Decision tree for investigating this compound resistance mechanisms.
Validation & Comparative
Comparative Analysis of Apalcillin and Piperacillin Activity Against ESBL-Producing E. coli
A direct comparative guide on the in vitro activity of apalcillin versus piperacillin against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli cannot be formulated due to a notable absence of contemporary research and published data on the efficacy of this compound against these specific resistant bacterial strains.
This compound, an acylureidopenicillin, has a spectrum of activity that historically included various Gram-negative bacteria. However, the widespread emergence of ESBL-producing organisms has rendered many earlier β-lactam antibiotics, likely including this compound, clinically ineffective against these strains. ESBL enzymes hydrolyze and inactivate penicillins and cephalosporins, and without a β-lactamase inhibitor, penicillins are generally not considered a viable treatment option for infections caused by ESBL-producing bacteria.
In contrast, piperacillin, another acylureidopenicillin, is almost exclusively used in combination with the β-lactamase inhibitor tazobactam. This combination, piperacillin/tazobactam, retains activity against many ESBL-producing organisms because tazobactam inhibits the ESBL enzymes, thereby protecting piperacillin from degradation.
In Vitro Activity of Piperacillin/Tazobactam Against ESBL-Producing E. coli
Numerous studies have evaluated the in vitro susceptibility of ESBL-producing E. coli to piperacillin/tazobactam. The minimum inhibitory concentration (MIC) is a key measure of in vitro activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
The susceptibility of ESBL-producing E. coli to piperacillin/tazobactam can be variable and is influenced by the specific type of ESBL enzyme produced, the presence of other resistance mechanisms, and the inoculum size. For instance, the presence of OXA-1 β-lactamase in addition to an ESBL can lead to elevated piperacillin/tazobactam MIC values[1].
Below is a summary of representative MIC data for piperacillin/tazobactam against ESBL-producing E. coli from various studies.
| Study Focus | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible |
| Bacteremia cases[2] | ≤2 | >8 | 71.8% (MIC ≤ 16/4 mg/L) |
| Clinical isolates with OXA-1[1] | - | - | 68.5% (MIC ≤8 mg/L) |
| Clinical isolates without OXA-1[1] | - | - | 93.8% (MIC ≤8 mg/L) |
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of antibiotics is typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method:
-
Isolate Preparation: A pure culture of the ESBL-producing E. coli isolate is grown on an appropriate agar medium. A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth to match a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Serial twofold dilutions of the antibiotic (e.g., piperacillin/tazobactam) are prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: The prepared bacterial inoculum is added to the wells of a microtiter plate containing the various concentrations of the antibiotic.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the antibiotic susceptibility of a bacterial isolate.
Conclusion
While a direct comparison of this compound and piperacillin against ESBL-producing E. coli is not feasible due to the lack of current data for this compound, the available evidence strongly supports the use of piperacillin in combination with a β-lactamase inhibitor like tazobactam. The effectiveness of piperacillin/tazobactam can vary depending on the specific resistance mechanisms of the bacterial isolate. For researchers and drug development professionals, these findings underscore the importance of ongoing surveillance of antibiotic resistance and the continued development of new β-lactam/β-lactamase inhibitor combinations to combat evolving resistance threats.
References
Validating Antibiotic Efficacy in a Murine Sepsis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Antibiotics in Murine Infection Models
The following table summarizes the efficacy of various antibiotics in murine models of bacterial infection and sepsis, providing key data points for comparison. Apalcillin, a member of the penicillin family of beta-lactam antibiotics, is expected to exhibit a mechanism of action similar to ampicillin by inhibiting bacterial cell wall synthesis.[1]
| Antibiotic Class | Antibiotic | Murine Model | Efficacy Endpoint | Outcome |
| Beta-Lactam (Penicillin) | Amoxicillin | Intraperitoneal mouse infection | Bacterial counts in peritoneal cavity and blood | More effective than ampicillin in reducing bacterial counts.[2] |
| Beta-Lactam (Penicillin) | Ampicillin | Intraperitoneal mouse infection | Bacterial counts | Less effective than amoxicillin in this model.[2] |
| Lincosamide | Clindamycin | Clostridium septicum gas gangrene | Survival Rate | 100% survival at 30 hours, with no mortality at 60 hours.[3] |
| Tetracycline | Tetracycline | Clostridium septicum gas gangrene | Survival Rate | 100% survival at 30 hours, with no mortality at 60 hours.[3] |
| Glycopeptide | Vancomycin | Clostridium septicum gas gangrene | Survival Rate | 100% survival at 30 hours, but 40% mortality by 60 hours.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are established protocols for inducing and evaluating sepsis in murine models.
Cecal Ligation and Puncture (CLP) Murine Sepsis Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression of human sepsis.[4]
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Shave and disinfect the abdomen.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture: Puncture the ligated cecum with a needle (e.g., 21-gauge). The size of the needle will influence the severity of the resulting sepsis. A small amount of fecal matter can be extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall and skin with sutures.
-
Fluid Resuscitation and Analgesia: Administer subcutaneous warm saline for fluid resuscitation and an analgesic for pain management.[4]
-
Antibiotic Administration: The test antibiotic (e.g., this compound) and comparators are administered at specified time points post-CLP, typically via intraperitoneal or intravenous routes.[4]
-
Monitoring: Monitor animals for signs of sepsis, including changes in body temperature, activity, and weight. Survival is typically monitored for a period of 7-10 days.[5]
-
Outcome Assessment: At predetermined endpoints, collect blood and tissue samples for bacterial load determination (colony-forming units, CFU), cytokine analysis (e.g., TNF-α, IL-6, IL-10), and histological examination of organ injury.[6]
Lipopolysaccharide (LPS) Induced Endotoxemia Model
This model induces a more homogenous and rapid inflammatory response compared to the CLP model by administering a component of the outer membrane of Gram-negative bacteria.
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions.
-
LPS Administration: Inject mice intraperitoneally with a predetermined dose of LPS (e.g., from E. coli). The dose will determine the severity of the endotoxemia.
-
Treatment: Administer the antibiotic being tested and control substances at specified times relative to the LPS injection.
-
Monitoring and Outcome Assessment: Monitor for signs of sickness and survival. Collect blood and tissue samples at various time points to measure inflammatory markers and assess organ damage.
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the underlying biological mechanisms of sepsis, the following diagrams are provided.
Caption: Experimental workflow for validating antibiotic efficacy in a murine sepsis model.
Caption: Simplified TLR4-mediated signaling pathway in sepsis.
References
- 1. youtube.com [youtube.com]
- 2. Comparative Effects of Amoxycillin and Ampicillin in the Treatment of Experimental Mouse Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of antibiotics in treating experimental Clostridium septicum infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jidc.org [jidc.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
Apalcillin Cross-Reactivity with Penicillin-Class Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of apalcillin's potential cross-reactivity with other penicillin-class antibiotics. Due to a lack of publicly available quantitative data from direct comparative studies on this compound, this guide focuses on the structural similarities of the R1 side chains, a key factor in predicting immunological cross-reactivity. This information is supplemented with established experimental protocols for assessing penicillin allergies, which can be adapted for investigating this compound.
Understanding Penicillin Cross-Reactivity
Allergic reactions to penicillin and other β-lactam antibiotics are a significant clinical concern. The specificity of these reactions is often determined by the molecular structure of the antibiotic, particularly the R1 side chain.[1][2] When the body develops an allergic sensitivity to a specific penicillin, the immune system, primarily through IgE antibodies, may also recognize and react to other penicillins or β-lactams with structurally similar R1 side chains.[1][2] Therefore, comparing these side chains provides a rational basis for predicting the likelihood of cross-reactivity.
Structural Comparison of R1 Side Chains
The potential for cross-reactivity between this compound and other penicillins can be inferred by comparing their R1 side chain structures. This compound possesses a complex R1 side chain, which is distinct from many common penicillins.
| Antibiotic | R1 Side Chain Structure | Structural Similarity to this compound |
| This compound | (2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl[3] | - |
| Ampicillin | (2R)-2-amino-2-phenylacetyl[4][5] | Contains a 2-phenylacetyl core similar to this compound, but with a simple amino group instead of the larger naphthyridine-carbonyl-amino group. This difference likely reduces the potential for cross-reactivity. |
| Amoxicillin | (2R)-2-amino-2-(4-hydroxyphenyl)acetyl | Similar to ampicillin but with a hydroxyl group on the phenyl ring. The fundamental structural differences with this compound's R1 side chain remain. |
| Penicillin G | Benzyl | The R1 side chain is a simple benzyl group, which is structurally dissimilar to the complex side chain of this compound. |
| Piperacillin | (2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl | Shares the 2-phenylacetyl core with this compound, but the terminal group is a dioxopiperazine ring. While different, the shared core might suggest a higher potential for cross-reactivity compared to simpler penicillins. |
Note: This table provides a simplified comparison based on chemical structures. Actual immunological cross-reactivity can only be confirmed through experimental testing.
Experimental Protocols for Assessing Cross-Reactivity
The following are detailed, standard methodologies for evaluating penicillin allergies. These protocols can be adapted to investigate the cross-reactivity of this compound.
Penicillin Skin Testing
Penicillin skin testing is a common method to assess for the presence of IgE-mediated penicillin allergy.[6][7][8][9] It is a multi-step process that should be performed by trained personnel in a setting equipped to manage potential allergic reactions.
1. Skin Prick Test (SPT):
-
Reagents: Histamine (positive control), saline (negative control), Penicilloyl-polylysine (PPL, major determinant), and the specific penicillin being tested (e.g., this compound).
-
Procedure:
-
Clean the volar surface of the forearm with an alcohol swab.
-
Place a drop of each reagent on the skin, spaced adequately apart.
-
A sterile lancet is passed through each drop to prick the epidermis.
-
Observe for 15-20 minutes.
-
-
Interpretation: A positive result is the formation of a wheal and flare reaction at the penicillin test site that is significantly larger than the negative control.
2. Intradermal Test (IDT):
-
Procedure: If the SPT is negative, an intradermal test is performed.
-
Inject a small amount (approximately 0.02 mL) of each reagent intradermally to raise a small bleb.
-
Observe for 15-20 minutes.
-
-
Interpretation: A positive result is a significant increase in the size of the initial bleb.
3. Oral Challenge:
-
Procedure: If both SPT and IDT are negative, a graded oral challenge with the antibiotic may be performed under medical supervision.[6][10] This typically involves administering a fraction of the therapeutic dose followed by a full dose, with a period of observation after each.
In Vitro Testing: Radioallergosorbent Test (RAST) Inhibition
RAST inhibition is a laboratory-based method to measure the relative binding affinity of different penicillins to specific IgE antibodies in a patient's serum.
-
Principle: This assay determines the ability of a soluble penicillin (inhibitor) to prevent the binding of serum IgE to a solid-phase-bound penicillin-protein conjugate.
-
Generalized Protocol:
-
Patient serum containing potential anti-penicillin IgE is pre-incubated with various concentrations of the test penicillins (e.g., this compound, ampicillin).
-
The mixture is then added to a solid phase (e.g., a microtiter well) coated with a penicillin-protein conjugate (e.g., Penicilloyl-polylysine).
-
After incubation and washing, a radiolabeled anti-IgE antibody is added to detect the amount of patient IgE bound to the solid phase.
-
The degree of inhibition caused by the soluble penicillins is calculated. Higher inhibition suggests a greater similarity in the allergenic determinants recognized by the patient's IgE.
-
Visualizing Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships in cross-reactivity and a typical experimental workflow.
Caption: Predicted cross-reactivity based on R1 side chain similarity.
Caption: Standard workflow for penicillin allergy testing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C25H23N5O6S | CID 6602341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ampicillin - Wikipedia [en.wikipedia.org]
- 5. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. restoredcdc.org [restoredcdc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of Apalcillin and Related Penicillins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of Apalcillin and its structural analogs within the penicillin family. Due to the limited availability of direct mass spectrometry data for this compound in the reviewed literature, this guide leverages extensive data from the closely related and structurally similar antibiotic, Ampicillin, as a predictive model for this compound's fragmentation behavior. The principles and observed fragmentation pathways detailed herein are fundamental to the analysis of the broader penicillin class of antibiotics.
Comparative Fragmentation Data
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation and quantification of antibiotics like this compound. In-source collision-induced dissociation (CID) is a common technique used to induce fragmentation and produce characteristic spectra for these compounds.[1]
Table 1: Key Fragment Ions in the Mass Spectrum of Ampicillin
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Origin | Reference |
| 350.1 [M+H]⁺ | 192.0 | Resulting from the loss of the benzylamine side chain with an oxygen rearrangement and cleavage of the β-lactam ring. | [2] |
| 350.1 [M+H]⁺ | 174.0 | Further fragmentation of the thiazolidine ring. | [3] |
| 350.1 [M+H]⁺ | 160.0 | Thiazolidine ring fragment. | [1][2][3] |
| 350.1 [M+H]⁺ | 114.0 | Fragment of the thiazolidine ring. | [1][3] |
| 350.1 [M+H]⁺ | 106.1 | Benzylamine group fragment. | [2] |
It is important to note that the molecular weight of this compound is 523.5 g/mol . Therefore, its protonated molecule [M+H]⁺ would be observed at m/z 524.5. The corresponding fragment ions would differ in mass but are expected to arise from similar cleavage pathways.
Experimental Protocols
The following is a representative experimental protocol for the LC-MS analysis of penicillins, based on methodologies reported for Ampicillin analysis.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
System: A standard Liquid Chromatography system coupled with a single quadrupole or tandem mass spectrometer.[1]
-
Column: A reverse-phase column, such as a Waters XTerra C18 (2.1 x 150 mm), is suitable for separation.[1]
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% acetic acid, is commonly used.[1]
-
Gradient: A typical linear gradient would be from 5% to 95% methanol over 7 minutes, followed by a 3-minute hold at 95%.[1]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for penicillins.
-
Fragmentation: In-source Collision-Induced Dissociation (CID) can be employed to generate fragment ions. The cone voltage can be varied to control the extent of fragmentation. For instance, a low cone voltage (e.g., 15-17V) will primarily show the molecular ion, while a higher cone voltage (e.g., 40-42V) will induce fragmentation.[1]
-
Detection: The mass spectrometer can be operated in full scan mode to acquire a complete mass spectrum or in selected ion recording (SIR) mode to monitor for specific parent and fragment ions for enhanced sensitivity.[1]
Visualizing Fragmentation and Workflows
Mass Spectrometry Fragmentation Pathway of Penicillins (using Ampicillin as an example)
Caption: Proposed fragmentation pathway of Ampicillin in mass spectrometry.
Experimental Workflow for LC-MS/MS Analysis of Penicillins
Caption: General experimental workflow for the analysis of penicillins by LC-MS/MS.
References
Comparative Efficacy of Apalcillin and Meropenem Against Carbapenem-Resistant Isolates: A Research and Development Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Apalcillin and Meropenem against carbapenem-resistant bacterial isolates. The content is structured to offer actionable insights for research and development, presenting available experimental data, detailing methodologies, and illustrating key biological pathways and workflows.
Executive Summary
The emergence of carbapenem-resistant Gram-negative bacteria represents a critical global health threat, necessitating a thorough evaluation of existing and historical antimicrobial agents. This guide assesses the efficacy of Meropenem, a broad-spectrum carbapenem antibiotic, and this compound, an acylampicillin, against these challenging pathogens.
Our review of the available scientific literature indicates that Meropenem , particularly when combined with a β-lactamase inhibitor such as vaborbactam, retains significant activity against many carbapenem-resistant Enterobacterales (CRE), especially those producing Klebsiella pneumoniae carbapenemase (KPC). However, its efficacy is substantially reduced against isolates producing metallo-β-lactamases (MBLs) like NDM and VIM, or certain oxacillinases (OXA).
In stark contrast, there is a profound lack of contemporary data on the efficacy of This compound against modern carbapenem-resistant isolates. The available literature, primarily from the late 1970s and early 1980s, predates the widespread emergence of current carbapenem resistance mechanisms. While historical data showed some activity against ampicillin- and carbenicillin-resistant strains, these findings are not generalizable to present-day carbapenemase-producing isolates. Consequently, a direct, data-driven comparison of efficacy against current carbapenem-resistant strains is not feasible. This compound's role in the modern therapeutic landscape against such pathogens is undefined.
This guide will proceed with a detailed presentation of the available data for each compound, standardized experimental protocols for antimicrobial susceptibility testing, and visualizations of resistance mechanisms and experimental workflows.
Meropenem: Quantitative Efficacy Data
Meropenem's activity against carbapenem-resistant isolates is highly dependent on the underlying resistance mechanism. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies.
Table 1: In Vitro Activity of Meropenem and Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Group (Resistance Mechanism) | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| CRE (all) | Meropenem | 16 | >32 | - |
| Meropenem-Vaborbactam | 0.5 | 32 | - | |
| KPC-producers | Meropenem | - | - | - |
| Meropenem-Vaborbactam | ≤0.03 | 1 | - | |
| MDR Enterobacterales | Meropenem | 0.06 | 32 | - |
| Meropenem-Vaborbactam | 0.03 | 1 | - | |
| XDR Enterobacterales | Meropenem | 0.5 | 32 | - |
| Meropenem-Vaborbactam | 0.5 | 32 | - |
Data compiled from multiple sources.[1][2] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant.
Table 2: In Vitro Activity of Meropenem against Carbapenem-Resistant Acinetobacter baumannii and Pseudomonas aeruginosa
| Organism | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Acinetobacter baumannii | Meropenem | 8 | 128 | 16 - >256 |
| Pseudomonas aeruginosa | Meropenem | - | - | 32 - 512 |
Data compiled from multiple sources.[3][4][5] The activity of Meropenem alone against these non-fermenting Gram-negative bacilli is often limited.
This compound: Historical Efficacy Data
The data available for this compound against resistant Gram-negative isolates is dated and does not address contemporary carbapenem resistance mechanisms. The following table presents historical data for context.
Table 3: Historical In Vitro Activity of this compound against Resistant Gram-Negative Bacilli (c. 1978-1982)
| Organism Group | Antimicrobial Agent | Susceptibility at ≤64 µg/mL (%) |
| Multi-drug-resistant P. aeruginosa | This compound | 100% |
| Enterobacteriaceae | This compound | 90% |
Data from a 1982 comparative study with piperacillin.[6] These resistance profiles are not equivalent to modern carbapenemase-mediated resistance.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against carbapenem-resistant isolates, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Protocol: Broth Microdilution for MIC Determination
-
Bacterial Isolate Preparation:
-
Subculture the carbapenem-resistant isolate from frozen stock onto a non-selective agar plate (e.g., Tryptic Soy Agar with 5% Sheep Blood) and incubate for 18-24 hours at 35 ± 2°C.
-
Select 3-5 well-isolated colonies and suspend them in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration.
-
-
Antimicrobial Agent Preparation:
-
Prepare stock solutions of Meropenem and this compound according to the manufacturer's instructions.
-
Perform serial twofold dilutions of each antimicrobial agent in CAMHB in 96-well microtiter plates to achieve the desired concentration range for testing.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plates with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the microtiter plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
-
Quality Control:
-
Concurrently test a reference quality control strain (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) to ensure the validity of the test results.
-
Mandatory Visualizations
Signaling Pathways and Resistance Mechanisms
The primary mechanisms of carbapenem resistance in Gram-negative bacteria involve enzymatic degradation of the antibiotic, reduced drug entry into the cell, and active efflux of the drug from the cell.
Caption: Mechanisms of carbapenem resistance in Gram-negative bacteria.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro efficacy of antimicrobial agents against resistant isolates.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Conclusion
Based on the currently available scientific literature, Meropenem, often in combination with a β-lactamase inhibitor, demonstrates measurable, albeit varied, efficacy against carbapenem-resistant isolates, with its performance being highly dependent on the specific carbapenemase produced. In contrast, this compound lacks any recent efficacy data against these pathogens, rendering it an unknown entity in the context of modern carbapenem resistance.
For research and development professionals, the data strongly suggests that future efforts should focus on overcoming the resistance mechanisms that currently limit Meropenem's efficacy, such as metallo-β-lactamases. There is no current evidence to support the further development of this compound for the treatment of infections caused by carbapenem-resistant isolates. A comprehensive re-evaluation of this compound's in vitro activity against a panel of contemporary, well-characterized carbapenem-resistant isolates would be required to determine if it holds any potential.
References
- 1. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of Meropenem Regimens Suppressing Emergence of Resistance in Acinetobacter baumannii with Human Simulated Exposure in an In Vitro Intravenous-Infusion Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjst.wu.ac.th [wjst.wu.ac.th]
- 6. Comparative in vitro activities of this compound and piperacillin against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Apalcillin and Ticarcillin Face Off Against Pseudomonas aeruginosa
For Immediate Release
In the landscape of antimicrobial research, the comparative efficacy of antibiotics against opportunistic pathogens like Pseudomonas aeruginosa remains a critical area of investigation. This guide provides a detailed in vitro comparison of two penicillin derivatives, Apalcillin and Ticarcillin, summarizing their activity against P. aeruginosa based on experimental data. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their relative performance and the methodologies used for their evaluation.
Comparative Efficacy Against P. aeruginosa
The in vitro activity of this compound and Ticarcillin against Pseudomonas aeruginosa is primarily determined by measuring the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data from comparative studies indicates that both antibiotics exhibit activity against P. aeruginosa, with this compound demonstrating comparable potency to Ticarcillin.
A 1982 study published in Antimicrobial Agents and Chemotherapy reported that this compound inhibited 90% of P. aeruginosa isolates (MIC90) at a concentration of 25 µg/ml, noting this activity was similar to that of Ticarcillin[1]. Further studies have elaborated on the activity of Ticarcillin, with one investigation against randomly selected clinical isolates of P. aeruginosa determining a median MIC (MIC50) of 25 µg/ml[2].
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Not explicitly stated in the primary source, but activity is comparable to Ticarcillin. | 25[1] |
| Ticarcillin | 25[2] | >400 (for a random sample)[2] |
Note on MIC90 for Ticarcillin: The higher MIC90 value for Ticarcillin in the cited study reflects the inclusion of resistant strains in the "random sample" of clinical isolates[2]. For susceptible populations, the activity is more aligned with the lower MIC values.
Mechanism of Action: A Shared Approach to Bacterial Cell Wall Inhibition
Both this compound and Ticarcillin belong to the β-lactam class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action for this compound and Ticarcillin.
This process involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By inactivating these proteins, the antibiotics disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.
Experimental Protocols
The determination of in vitro susceptibility of P. aeruginosa to this compound and Ticarcillin is typically performed using standardized methods such as broth microdilution or agar dilution.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid medium.
Caption: Workflow for broth microdilution susceptibility testing.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and Ticarcillin are prepared in cation-adjusted Mueller-Hinton broth within the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16 to 20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Agar Dilution Method
This method involves incorporating the antibiotic into an agar medium.
Detailed Steps:
-
Preparation of Antibiotic-Containing Agar: A series of agar plates are prepared, each containing a different concentration of this compound or Ticarcillin. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method, achieving a concentration of approximately 1 x 10^8 CFU/mL.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with a standardized volume of the bacterial suspension (typically 1-10 µL), delivering approximately 1 x 10^4 CFU per spot. A multipoint inoculator can be used to test multiple isolates simultaneously.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16 to 20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
Conclusion
Both this compound and Ticarcillin demonstrate in vitro activity against Pseudomonas aeruginosa. The available data suggests that their efficacy, as measured by MIC values, is comparable for susceptible isolates. The choice between these agents in a clinical or research setting would likely depend on other factors such as pharmacokinetic profiles, toxicity, and local resistance patterns. The standardized methodologies of broth microdilution and agar dilution remain the cornerstones for assessing the in vitro potency of these and other antimicrobial agents.
References
Apalcillin's Efficacy Boosted by Beta-Lactamase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apalcillin, a potent acylaminopenicillin, demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, its efficacy can be compromised by bacterial production of beta-lactamase enzymes, which inactivate the antibiotic. This guide provides a comparative analysis of this compound's interaction with beta-lactamase inhibitors, presenting available experimental data to illustrate the synergistic effect of these combinations in overcoming resistance.
Mechanism of Action: A Synergistic Approach
Beta-lactam antibiotics like this compound exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.
Beta-lactamase enzymes, produced by resistant bacteria, hydrolyze the amide bond in the beta-lactam ring of the antibiotic, rendering it ineffective. Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics and can be recognized by beta-lactamases. They act as "suicide inhibitors," irreversibly binding to the beta-lactamase and inactivating it, thereby protecting the partner antibiotic from destruction. This allows the beta-lactam antibiotic to reach its PBP targets and effectively kill the bacteria.
Figure 1: Mechanism of action of this compound and beta-lactamase inhibitors.
In Vitro Activity of this compound in Combination with a Beta-Lactamase Inhibitor
While extensive data on this compound's interaction with common beta-lactamase inhibitors such as sulbactam, clavulanic acid, and tazobactam is limited in publicly available literature, a study investigating the in vitro activity of this compound combined with a novel penam sulfone beta-lactamase inhibitor, Ro 48-1220, provides valuable insights into the potential for synergy.
The study evaluated the minimum inhibitory concentrations (MICs) of this compound alone and in combination with a fixed concentration of Ro 48-1220 (4 µg/mL) against a broad range of 854 bacterial strains. The results demonstrated significant synergy for the combination against many species of Enterobacteriaceae.[1]
Data Presentation: this compound and Ro 48-1220 In Vitro Activity
The following table summarizes the MIC₉₀ values (the concentration of a drug that will inhibit the growth of 90% of a bacterial population) for this compound alone and in combination with Ro 48-1220 against various Gram-negative aerobic and anaerobic isolates.[1]
| Bacterial Species (n) | This compound MIC₉₀ (µg/mL) | This compound/Ro 48-1220 MIC₉₀ (µg/mL) |
| Enterobacteriaceae | ||
| Escherichia coli | >128 | 8 |
| Klebsiella pneumoniae | >128 | 16 |
| Klebsiella oxytoca | >128 | 32 |
| Enterobacter cloacae | >128 | 16 |
| Citrobacter freundii | >128 | 8 |
| Proteus mirabilis | 32 | 1 |
| Other Gram-Negative Aerobes | ||
| Pseudomonas aeruginosa | 16 | 4 |
| Acinetobacter spp. | 64 | 4 |
| Stenotrophomonas maltophilia | 8 | 0.25 |
| Anaerobic Bacteria | ||
| Bacteroides fragilis group | 64 | 4 |
Data extracted from a study comparing the in vitro activity of this compound alone and combined with Ro 48-1220.[1]
The combination of this compound with Ro 48-1220 showed potent activity against all tested Gram-negative aerobic and anaerobic isolates, with the exception of Klebsiella oxytoca.[1] Notably, the combination was highly effective against beta-lactamase-producing strains of Moraxella catarrhalis, Haemophilus influenzae, and Neisseria gonorrhoeae (MICs ≤1 µg/mL).[1]
Experimental Protocols
The following is a general outline of the methodology used to determine the in vitro activity of antibiotic combinations, based on the referenced study.[1]
Minimum Inhibitory Concentration (MIC) Determination
1. Bacterial Strains: A diverse panel of recent clinical isolates is selected, representing a range of bacterial species and resistance profiles.
2. Inoculum Preparation:
-
Bacterial strains are subcultured from frozen stocks onto appropriate agar plates and incubated for 24 hours.
-
Colonies are then used to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL for broth microdilution or 10⁴ CFU/spot for agar dilution.
3. Antimicrobial Agents:
-
Stock solutions of this compound and the beta-lactamase inhibitor are prepared according to the manufacturer's instructions.
-
For combination testing, the beta-lactamase inhibitor is often used at a fixed concentration.
4. Test Methods:
-
Agar Dilution:
-
Serial twofold dilutions of the antimicrobial agents are prepared and incorporated into molten Mueller-Hinton agar.
-
The agar is poured into Petri dishes and allowed to solidify.
-
The standardized bacterial suspensions are inoculated onto the surface of the agar plates using a multipoint inoculator.
-
The plates are incubated at 35°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
-
Broth Microdilution:
-
Serial twofold dilutions of the antimicrobial agents are prepared in Mueller-Hinton broth in microtiter plates.
-
The standardized bacterial suspension is added to each well.
-
The plates are incubated at 35°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity.
-
Figure 2: General workflow for MIC determination.
Conclusion
The available data, although limited to a novel beta-lactamase inhibitor, strongly suggests that the combination of this compound with a beta-lactamase inhibitor can significantly enhance its antibacterial spectrum, particularly against beta-lactamase-producing strains of Enterobacteriaceae and other problematic Gram-negative pathogens. This synergistic interaction restores the efficacy of this compound, offering a promising therapeutic strategy for combating bacterial resistance. Further studies investigating the interaction of this compound with commonly used beta-lactamase inhibitors like sulbactam, clavulanic acid, and tazobactam are warranted to fully elucidate its clinical potential in combination therapy.
References
Validating Apalcillin MIC Results with the Agar Dilution Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Minimum Inhibitory Concentration (MIC) results for the antibiotic apalcillin using the standardized agar dilution method. The document outlines the experimental protocol, presents comparative data of this compound against other beta-lactam antibiotics, and establishes quality control parameters essential for accurate and reproducible results.
Comparative Performance of this compound
This compound, a ureidopenicillin, has demonstrated potent activity against a broad spectrum of bacteria, particularly against challenging Gram-negative pathogens. To contextualize its efficacy, the following table summarizes its in vitro activity in comparison to piperacillin and carbenicillin against key bacterial groups. The data reveals that while this compound and piperacillin exhibit similar activity against Enterobacteriaceae, this compound shows significantly greater potency against Pseudomonas aeruginosa.
| Antibiotic | Bacterial Group | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Pseudomonas aeruginosa | - | 2.0[1] |
| Piperacillin | Pseudomonas aeruginosa | - | 64[1] |
| This compound | Enterobacteriaceae | 1.6 | 100[2] |
| Piperacillin | Enterobacteriaceae | 1.6 | 100[2] |
| Mezocillin | Enterobacteriaceae | 1.6 | 100[2] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocol: Agar Dilution Method for this compound MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
1. Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound powder of known potency in a suitable sterile solvent (e.g., sterile distilled water or a buffer solution as recommended by the manufacturer) to a high concentration (e.g., 1280 µg/mL).
2. Preparation of Agar Plates with Serial Dilutions of this compound:
-
Melt a suitable agar medium, such as Mueller-Hinton Agar (MHA), and cool to 45-50°C in a water bath.
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add a specific volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64, 128 µg/mL). Ensure thorough mixing.
-
Pour the agar-antibiotic mixtures into sterile Petri dishes to a uniform depth and allow them to solidify.
-
Prepare a control plate containing agar without any antibiotic.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, select several colonies and suspend them in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.
4. Inoculation of Agar Plates:
-
Using a multipoint inoculator, spot-inoculate the prepared agar plates with the standardized bacterial suspensions.
-
Each spot should contain approximately 1-2 µL of the diluted inoculum.
-
Ensure to inoculate the control plate to verify the viability of the organisms.
5. Incubation:
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.
6. Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
The growth on the control plate should be confluent.
7. Quality Control:
-
Concurrently test standard quality control (QC) strains with known MIC values for this compound. The MIC values for the QC strains should fall within the acceptable ranges.
Quality Control (QC) Parameters
To ensure the accuracy and reproducibility of the agar dilution method for this compound, the following ATCC (American Type Culture Collection) reference strains should be tested with each batch of MIC determinations. The expected MIC ranges for these strains are provided below.
| Quality Control Strain | ATCC Number | This compound MIC Range (µg/mL) |
| Escherichia coli | 25922 | 1.0 - 4.0 |
| Pseudomonas aeruginosa | 27853 | 1.0 - 8.0 |
| Staphylococcus aureus | 29213 | 0.12 - 0.5 |
Experimental Workflow
Caption: Workflow for this compound MIC Determination by Agar Dilution.
References
Cross-Resistance Between Apalcillin and Other Beta-Lactams in Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of apalcillin, a broad-spectrum penicillin, with other beta-lactam antibiotics against various clinical isolates. The data presented is intended to inform research and development efforts by highlighting patterns of cross-resistance and susceptibility.
Comparative In Vitro Activity of this compound and Other Beta-Lactams
The following tables summarize the minimal inhibitory concentrations (MIC) of this compound and other beta-lactams required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of clinical isolates. This data is crucial for understanding the potential for cross-resistance, where resistance to one beta-lactam antibiotic confers resistance to others.
Gram-Negative Bacilli
The in vitro activity of this compound against a range of Gram-negative clinical isolates is comparable to that of piperacillin and mezlocillin. Notably, this compound demonstrates significant potency against Pseudomonas aeruginosa.
| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | This compound | 1.6 | 100 |
| Mezlocillin | 1.6 | 100 | |
| Piperacillin | 1.6 | 100 | |
| Klebsiella pneumoniae | This compound | 6.3 | >100 |
| Mezlocillin | 6.3 | >100 | |
| Piperacillin | 6.3 | >100 | |
| Enterobacter cloacae | This compound | 12.5 | >100 |
| Mezlocillin | 12.5 | >100 | |
| Piperacillin | 12.5 | >100 | |
| Serratia marcescens | This compound | 25 | >100 |
| Mezlocillin | 50 | >100 | |
| Piperacillin | 25 | >100 | |
| Proteus mirabilis | This compound | 0.8 | 1.6 |
| Mezlocillin | 0.8 | 1.6 | |
| Piperacillin | 0.8 | 1.6 | |
| Pseudomonas aeruginosa (6,797) | This compound | - | 2.0 |
| Piperacillin | - | 64 | |
| Carbenicillin | - | - | |
| Acinetobacter calcoaceticus subsp. anitratus | This compound | - | 2.0 |
| Piperacillin | - | 16 | |
| Carbenicillin | - | - |
Data sourced from "In vitro activity of this compound compared with that of other new penicillins and anti-Pseudomonas cephalosporins" and "In vitro activity of this compound compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers".[1][2]
Gram-Positive Cocci
Data on the activity of this compound against Gram-positive cocci is more limited. Existing studies suggest that none of the tested penicillins, including this compound, are consistently effective against oxacillin-resistant staphylococci and certain species of Enterococcus.[3] For susceptible Enterococcus faecalis, ampicillin is generally the most active agent.
| Organism | Antibiotic | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |
| Enterococcus faecalis (Penicillin-resistant, Ampicillin-susceptible) | Ampicillin | 1 to 8 | 4 to 8 |
| Amoxicillin | - | 4 to 8 | |
| Piperacillin | - | - | |
| Enterococcus faecalis (Penicillin-susceptible, Ampicillin-susceptible) | Ampicillin | - | 0.5 to 2 |
| Amoxicillin | - | 0.5 to 2 | |
| Imipenem | - | 0.5 to 2 | |
| Piperacillin | - | 4 to 8 |
Data compiled from studies on beta-lactam susceptibility in Enterococcus faecalis.[4]
Mechanisms of Beta-Lactam Resistance
Cross-resistance between beta-lactam antibiotics is primarily governed by the following mechanisms:
-
Enzymatic Degradation: The production of beta-lactamase enzymes is the most common mechanism of resistance. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic.[1] The type of beta-lactamase produced by a bacterium determines the spectrum of beta-lactams to which it is resistant.
-
Alteration of Target Sites: Modifications in the structure of Penicillin-Binding Proteins (PBPs), the molecular targets of beta-lactam antibiotics, can reduce the binding affinity of the drugs. This leads to decreased antibiotic efficacy.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of beta-lactam antibiotics into the cell, thereby reducing their intracellular concentration.
-
Efflux Pumps: Bacteria can actively transport beta-lactam antibiotics out of the cell using efflux pumps, preventing them from reaching their PBP targets.
Figure 1: Mechanisms of Beta-Lactam Resistance.
Experimental Protocols
The determination of in vitro cross-resistance between this compound and other beta-lactams is primarily conducted using standardized antimicrobial susceptibility testing (AST) methods. The most common methods are broth microdilution and agar disk diffusion, with protocols standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a microorganism.
Workflow:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of each antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.
-
Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2: Broth Microdilution Workflow.
Agar Disk Diffusion Method
This qualitative or semi-quantitative method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Workflow:
-
Inoculum Preparation: A standardized suspension of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of each antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Measurement and Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The zone size is then compared to established breakpoint criteria from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.
Figure 3: Agar Disk Diffusion Workflow.
Conclusion
The in vitro activity of this compound against many clinically important Gram-negative pathogens is comparable to that of other extended-spectrum penicillins like piperacillin. A key advantage of this compound appears to be its enhanced activity against Pseudomonas aeruginosa. Cross-resistance with other beta-lactams is common and is largely dictated by the presence and type of beta-lactamases. For Gram-positive cocci, the utility of this compound may be limited, particularly against resistant strains of staphylococci and enterococci. The selection of this compound or any beta-lactam for therapeutic use should be guided by local antimicrobial susceptibility data and an understanding of prevalent resistance mechanisms. Further research is warranted to fully elucidate the cross-resistance patterns of this compound, especially against a broader range of contemporary clinical isolates.
References
- 1. In vitro activity of this compound compared with that of other new penicillins and anti-Pseudomonas cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound compared with those of piperacillin and carbenicillin against 6,797 bacterial isolates from four separate medical centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of this compound alone and combined with Ro 48-1220, a novel penam beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampicillin Susceptibility Can Predict In Vitro Susceptibility of Penicillin-Resistant, Ampicillin-Susceptible Enterococcus faecalis Isolates to Amoxicillin but Not to Imipenem and Piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiles of Apalcillin and its Metabolites: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of the antibiotic Apalcillin and its principal metabolites. Due to a scarcity of publicly available spectroscopic data specifically for this compound and its metabolites, this guide leverages extensive data from its close structural analog, Ampicillin. The structural similarities between this compound and Ampicillin, both belonging to the penicillin family, allow for informed predictions of the spectroscopic behavior of this compound. This document aims to serve as a valuable reference for the identification and characterization of this compound and its related compounds in research and quality control settings.
Spectroscopic Data Summary
The following tables summarize the expected key spectroscopic data for this compound and its major potential metabolites based on the known data for Ampicillin and its degradation products. These metabolites are anticipated to be formed through the hydrolysis of the β-lactam ring, a common degradation pathway for penicillins.
Table 1: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M+H]⁺ (Expected) | Major Fragment Ions (Expected) |
| This compound | 524.1 | 350.1, 175.0, 160.0, 106.0 |
| This compound Penicilloic Acid | 542.1 | 368.1, 176.0, 160.0 |
| This compound Diketopiperazine | 506.1 | 332.1, 175.0 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in D₂O (Predicted)
| Proton | This compound (Predicted) | This compound Penicilloic Acid (Predicted) |
| Phenyl H | 7.2-7.4 | 7.2-7.4 |
| α-CH (side chain) | 5.5 | 5.3 |
| H-5 | 5.6 | 4.2 |
| H-6 | 5.5 | 4.9 |
| Thiazolidine CH₃ | 1.4, 1.5 | 1.2, 1.6 |
| Thiazolidine H-3 | 4.2 | 3.5 |
Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | This compound Penicilloic Acid (Expected) |
| β-lactam C=O | ~1770 | Absent |
| Amide I C=O | ~1650 | ~1650 |
| Carboxylic Acid C=O | ~1730 | ~1730 |
| N-H Stretch | ~3300 | ~3300 |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) |
Table 4: UV-Vis Spectroscopy - Maximum Absorbance (λmax)
| Compound | Solvent | λmax (nm) (Expected) |
| This compound | Dilute Acid | ~268 |
| This compound Penicilloic Acid | Dilute Acid | ~268 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of penicillin antibiotics.
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: this compound and its degradation products are typically analyzed in solution. Samples are prepared by dissolving the compound in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, to a concentration of approximately 1 µg/mL.[1]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is commonly used.[2]
-
Chromatographic Conditions: A C18 column is typically employed for separation. The mobile phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry Conditions: The ESI source is operated in positive ion mode. The mass spectrometer is set to scan a mass range that includes the expected molecular ions and fragment ions of this compound and its metabolites. For fragmentation studies (MS/MS), the molecular ion of interest is selected in the first quadrupole, fragmented in the collision cell, and the resulting fragment ions are analyzed in the second quadrupole.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Samples for ¹H NMR are prepared by dissolving the compound in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. An internal standard, such as maleic acid, may be added for quantitative analysis.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard one-dimensional ¹H NMR spectra are acquired. For complex spectra, two-dimensional techniques like COSY (Correlation Spectroscopy) can be employed to establish proton-proton couplings. The temperature is typically maintained at a constant value, such as 298 K.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation.[4]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectra.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Solutions of the analyte are prepared in a suitable solvent, such as dilute hydrochloric acid or a buffer solution, at a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Visualizing the Analytical Workflow and Degradation Pathway
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the spectroscopic analysis of this compound and its expected degradation pathway.
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed degradation pathway of this compound.
References
- 1. longdom.org [longdom.org]
- 2. prp.unicamp.br [prp.unicamp.br]
- 3. Monitoring of ampicillin and its related substances by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Apalcillin
Essential Safety and Handling Guide for Apalcillin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance on personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound, a penicillin-type antibiotic, is a potent compound that can cause sensitization. The primary risks associated with handling this compound are:
-
Respiratory Sensitization: Inhalation of this compound dust can lead to allergic reactions or asthmatic symptoms.
-
Skin Sensitization: Direct skin contact may cause allergic skin reactions.
-
Eye Irritation: Contact with eyes can cause irritation.
Due to the lack of specific Occupational Exposure Limits (OELs) for this compound, a control banding approach is recommended. This method categorizes compounds into hazard bands, guiding the selection of appropriate containment and control measures.
Personal Protective Equipment (PPE)
The selection of PPE is critical to minimize exposure to this compound. The following table outlines the recommended PPE based on the anticipated exposure level.
| Exposure Level | Task Example | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low | Handling sealed containers, visual inspection. | Single pair of nitrile gloves. | Safety glasses with side shields. | Standard lab coat. | Not generally required if handling in a well-ventilated area. |
| Medium | Weighing, preparing solutions in a ventilated hood. | Double-gloving with nitrile gloves. Change outer gloves immediately after handling. | Chemical splash goggles. | Disposable gown with long sleeves and tight-fitting cuffs over a lab coat. | A NIOSH-approved N95 or higher respirator is recommended, especially when handling powders outside of a containment hood. |
| High | Large-scale handling, potential for spills or aerosol generation. | Double-gloving with chemical-resistant gloves (e.g., nitrile). Extended cuffs are recommended. | Face shield worn over chemical splash goggles. | Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs. Consider a chemical-resistant apron. | A powered air-purifying respirator (PAPR) with a HEPA filter or a supplied-air respirator should be used. A positive pressure air-supplied respirator is necessary for uncontrolled releases or unknown exposure levels.[1] |
Procedural Guidance
Donning and Doffing of PPE
Proper donning and doffing of PPE are essential to prevent contamination. The following workflows illustrate the correct sequences.
Handling this compound
Adherence to the following handling procedures will minimize the risk of exposure.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a chemical fume hood or other ventilated enclosure is functioning correctly.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Perform all manipulations of powdered this compound within a chemical fume hood or a powder containment hood to minimize dust generation.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
When weighing, use a gentle scooping motion to avoid creating airborne dust.
-
If preparing a solution, add the liquid to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of all waste as described in the disposal plan.
-
Remove PPE following the correct doffing procedure.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, paper towels) should be considered hazardous waste.
-
Place these items in a clearly labeled, sealed plastic bag or container.
-
Dispose of the sealed container in a designated hazardous waste receptacle.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
Follow your institution's guidelines for the disposal of chemical waste.
-
-
Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
-
Emergency Procedures
-
Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, if trained and wearing appropriate PPE, cover the spill with an absorbent material, and then clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
By adhering to these safety and handling guidelines, you can significantly reduce the risks associated with working with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
